2-Chloro-5-nitrobenzenesulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350627. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZWQPZDKVIVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063510 | |
| Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |
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Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-95-3 | |
| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
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| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
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| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
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| Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |
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| Record name | Benzenesulfonyl chloride, 2-chloro-5-nitro- | |
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| Record name | 2-chloro-5-nitrobenzenesulphonyl chloride | |
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| Record name | 2-Chloro-5-nitrobenzenesulfonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-5-nitrobenzenesulfonyl chloride, a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Core Physical Properties
This compound is an aromatic organic compound with the chemical formula C₆H₃Cl₂NO₄S. At room temperature, it exists as an off-white to pale yellow or pale brown solid, often in a powdered form.[1] A summary of its key physical properties is presented in the table below.
| Physical Property | Value | Notes |
| Molecular Formula | C₆H₃Cl₂NO₄S | |
| Molecular Weight | 256.06 g/mol | [1][2] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 371.6 ± 32.0 °C | Predicted value[1] |
| Density | 1.708 ± 0.06 g/cm³ | Predicted value[1] |
| Appearance | Off-White to Pale Yellow/Pale Brown Powder | [1] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [1] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of a solid organic compound like this compound.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform, fine powder.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (initially rapid, then slowed to 1-2 °C per minute near the expected melting point).
-
Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
References
An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonyl Chloride
This technical guide provides a comprehensive overview of 2-chloro-5-nitrobenzenesulfonyl chloride, a key organic intermediate in the synthesis of fine chemicals, dyes, and active pharmaceutical ingredients (APIs).[1] Its utility stems from the reactivity of its functional groups—nitro, chloro, and sulfonyl chloride—which allow for a variety of chemical transformations.[1]
Chemical Structure and Formula
This compound is an aromatic compound with the chemical formula C₆H₃Cl₂NO₄S.[1] Its structure consists of a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 5, and a sulfonyl chloride group at position 1.
Chemical Formula: C₆H₃Cl₂NO₄S
Chemical Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 4533-95-3 | [1][2][3] |
| Molecular Weight | 256.06 g/mol | [1][2] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 88-90°C | [1] |
| Boiling Point (Predicted) | 371.6 ± 32.0 °C | [1] |
| Density (Predicted) | 1.708 ± 0.06 g/cm³ | [1] |
| Flash Point | 178.5°C | [1] |
| Vapor Pressure | 2.19E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.599 | [1] |
Experimental Protocols: Synthesis
This compound is commonly synthesized from 2-chloro-5-nitroaniline via a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Synthesis of this compound from 2-Chloro-5-nitroaniline [1][3]
Materials:
-
2-chloro-5-nitroaniline (10g)
-
Hydrochloric acid (100mL)
-
Sodium nitrite (6.0g)
-
Water (50mL)
-
Copper(II) chloride dihydrate (5g)
-
Acetic acid (500mL)
-
Sulfur dioxide gas
-
Ice
Procedure:
-
Diazotization: In a 250mL three-neck flask, dissolve 10g of 2-chloro-5-nitroaniline in 100mL of hydrochloric acid with stirring. Cool the mixture to approximately 0°C in an ice bath.[1][3]
-
Slowly add a solution of 6.0g of sodium nitrite in 50mL of water to the cooled mixture. Maintain the temperature at 0°C and continue stirring for 1 hour after the addition is complete to form the diazonium salt solution.[1][3]
-
Sulfonylation: In a separate vessel, prepare an ice bath-cooled mixture of 5g of copper(II) chloride dihydrate in 500mL of acetic acid that has been pre-saturated with sulfur dioxide gas.[1]
-
Slowly add the previously prepared diazonium salt solution to this catalytic mixture. Stir the reaction mixture at 0°C for 1 hour.[1]
-
Precipitation and Isolation: Slowly pour the reaction mixture in batches into ice water under vigorous stirring to precipitate the product.[1]
-
Collect the resulting solid by filtration, wash it with water, and dry it under a vacuum to yield the final product, this compound.[1] The expected yield is approximately 55%.[1]
Logical and Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis. Its derivatives are utilized in various fields:
-
Dye Synthesis: It serves as an intermediate for creating acid dyes.[5]
-
Pharmaceutical Chemistry: The related compound, 2-chloro-5-nitrobenzoic acid, has been used to synthesize derivatives with potential antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
-
Agrochemicals: It is a precursor in the synthesis of pesticides, such as the herbicide buthiacet-methyl.[7]
Safety and Handling
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[8]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and tightly fitting safety goggles.[8][10] Avoid all personal contact, including inhalation of dust or fumes.[9]
-
First Aid:
-
Skin Contact: Immediately flush with large amounts of water and remove all contaminated clothing.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[10] It is moisture-sensitive and should be stored away from water or moist air.[10] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]
- 4. 2-Chloro-5-nitrobenzenesulfonyl Chloride_其他_德威钠 [gjbzwzw.com]
- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride from 2-chloro-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-chloro-5-nitrobenzenesulfonyl chloride from its precursor, 2-chloro-5-nitroaniline. This synthesis is a crucial process for creating a versatile intermediate used in the development of pharmaceuticals, specialty dyes, and other fine chemicals. The described method is based on a well-established two-step chemical transformation: the diazotization of the primary aromatic amine followed by a copper-catalyzed chlorosulfonylation, a process also known as the Meerwein modification of the Sandmeyer reaction.
Synthetic Pathway Overview
The conversion of 2-chloro-5-nitroaniline to this compound proceeds via two primary stages. First, the amino group of the starting material is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid. Second, the resulting diazonium salt is subjected to a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the substitution of the diazonium group with a chlorosulfonyl group.
Experimental Protocols
The following protocols are adapted from established literature procedures for the synthesis of aryl sulfonyl chlorides from aromatic amines.[1][2][3]
Part A: Diazotization of 2-Chloro-5-nitroaniline
This procedure details the formation of the intermediate, 2-chloro-5-nitrobenzenediazonium chloride.
Materials:
-
2-chloro-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to a temperature between 0 °C and 5 °C using an ice-salt bath. Stir vigorously to ensure efficient heat transfer and to maintain a fine suspension of the amine hydrochloride salt.[1]
-
Separately, prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
The resulting clear, yellowish solution of 2-chloro-5-nitrobenzenediazonium chloride should be kept cold and used immediately in the next step. Caution: Do not attempt to isolate the diazonium salt as a solid, as it is highly unstable and potentially explosive when dry.
Part B: Copper-Catalyzed Chlorosulfonylation
This procedure describes the conversion of the diazonium salt into the final product.
Materials:
-
Cold diazonium salt solution (from Part A)
-
Sulfur Dioxide (SO₂) or a stable surrogate like DABSO[4]
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid or Water[1]
-
Ice
Procedure:
-
In a separate, larger reaction vessel equipped with a stirrer and a gas inlet (if using SO₂ gas), prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the acid at 5-10 °C until saturation.[3] Alternatively, an aqueous procedure can be used which may offer safety and environmental benefits.[1]
-
Add a catalytic amount of copper(I) chloride (approx. 0.1-0.2 eq) to the sulfur dioxide solution and stir to form a suspension.
-
Cool the copper catalyst suspension to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the stirred catalyst mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours, then let it warm to room temperature slowly. The reaction is typically complete when the evolution of nitrogen gas ceases.
Part C: Product Isolation and Purification
-
Pour the reaction mixture slowly into a large beaker containing a stirred mixture of ice and water. This will cause the crude this compound to precipitate as a solid due to its low solubility in water.[1]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of cold water to remove residual acids and copper salts.
-
Dry the product under vacuum at a temperature below 35 °C.
-
If further purification is required, the crude product can be recrystallized from a suitable solvent, such as glacial acetic acid or a mixture of hexane and ethyl acetate.[5]
Quantitative Data from Analogous Reactions
| Starting Aniline | Product Sulfonyl Chloride | Yield (%) | Purity (%) | Reference |
| 2-Chloroaniline | 2-Chlorobenzenesulfonyl chloride | 85 | >98 | [1] |
| 4-Nitroaniline | 4-Nitrobenzenesulfonyl chloride | 88 | >98 | [1] |
| 2-Aminopyridine | Pyridine-2-sulfonyl chloride | 75 | >98 | [1] |
| 2-Amino-5-bromopyridine | 5-Bromopyridine-2-sulfonyl chloride | 80 | >99 | [4] |
Table 1: Representative yields and purities for the synthesis of aryl sulfonyl chlorides from various aromatic amines using similar methodologies.
Experimental Workflow
The logical flow of the experimental procedure, from initial setup to final product analysis, is outlined below.
Safety Considerations
-
Diazonium Salts: Aromatic diazonium salts, especially in solid, dry form, are notoriously unstable and can decompose explosively. They should always be prepared in solution at low temperatures and used immediately without isolation.
-
Reagents: Concentrated acids are highly corrosive. Sodium nitrite is an oxidizer and is toxic. Sulfur dioxide is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Exothermic Reactions: Both the diazotization and chlorosulfonylation steps can be exothermic. Careful temperature control and slow, controlled addition of reagents are essential to prevent runaway reactions.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt these protocols with due diligence and appropriate safety measures in a laboratory setting.
References
An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3) for Researchers and Drug Development Professionals
An authoritative guide on the synthesis, chemical properties, and applications of 2-Chloro-5-nitrobenzenesulfonyl chloride, a versatile building block in medicinal chemistry and material science.
Introduction
This compound, with the CAS number 4533-95-3, is an important organic intermediate characterized by its trifunctional nature, containing a sulfonyl chloride, a chloro, and a nitro group.[1] This unique combination of reactive sites makes it a valuable precursor for the synthesis of a wide array of fine chemicals, active pharmaceutical ingredients (APIs), dyes, and pesticides.[1] Its utility in drug discovery is particularly pronounced, where it serves as a scaffold for the creation of diverse sulfonamide libraries for biological screening. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C6H3Cl2NO4S | [2] |
| Molar Mass | 256.06 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 371.6 ± 32.0 °C (Predicted) | [1] |
| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [1] |
| Flash Point | 178.5 °C | [1] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate | [1] |
| CAS Number | 4533-95-3 | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for two common methods.
Synthesis from 2-Chloro-5-nitroaniline
This method involves the diazotization of 2-chloro-5-nitroaniline followed by a copper-catalyzed reaction with sulfur dioxide.
Experimental Protocol:
-
In a 250 mL three-necked flask, add 100 mL of hydrochloric acid and cool in an ice bath.
-
Slowly add 10 g of 2-chloro-5-nitroaniline with stirring until completely dissolved.[1]
-
Prepare a solution of 6.0 g of sodium nitrite in 50 mL of water and add it dropwise to the flask, maintaining the temperature at 0 °C. Stir for 1 hour at this temperature.[1]
-
In a separate flask, prepare a mixture of 5 g of copper chloride dihydrate in 500 mL of acetic acid pre-saturated with sulfur dioxide gas, and cool it in an ice bath.[1]
-
Slowly add the diazonium salt solution to the acetic acid mixture. Continue stirring at 0 °C for 1 hour.[1]
-
Pour the reaction mixture into ice water with vigorous stirring.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the product.[1] A typical yield for this process is around 55%.[1]
Synthesis from p-Nitrochlorobenzene
This industrial method involves the sulfonation of p-nitrochlorobenzene followed by chlorination.
Experimental Protocol:
-
Prepare a sulfonation mixture by reacting p-nitrochlorobenzene with oleum.[3]
-
In a suitable reactor, charge 496 g of the sulfonation mixture (containing approximately 1.0 mol of 2-chloro-5-nitrobenzenesulfonic acid).[3]
-
At 45-50 °C, add 595 g (5.0 mol) of thionyl chloride dropwise over 1.5 hours.[3]
-
Stir the mixture for 1 hour at this temperature, then heat to 100 ± 2 °C and maintain for 2 hours.[3]
-
After cooling to 20-25 °C, the reaction mixture is poured onto approximately 3 kg of ice water, ensuring the temperature does not exceed 12 °C.[3]
-
The precipitated product is filtered, washed with water to remove sulfuric acid, and dried. This method can yield up to 73% of the theoretical product.[3]
Reactivity and Applications in Drug Discovery
The reactivity of this compound is dominated by the sulfonyl chloride group, which readily reacts with nucleophiles such as amines to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry.
Synthesis of Sulfonamide Libraries
The primary use of this compound in drug discovery is as a building block for creating libraries of novel sulfonamide derivatives. These libraries can then be screened for a wide range of biological activities.
Experimental Protocol for Sulfonamide Synthesis:
-
Dissolve one molar equivalent of this compound in a suitable solvent such as tetrahydrofuran or dichloromethane.
-
Add a slight excess (1.1 to 1.2 equivalents) of the desired primary or secondary amine.
-
Add an organic base, such as triethylamine or pyridine (2 equivalents), to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield the desired sulfonamide.
Caption: Workflow for the synthesis of a sulfonamide library.
Biological Activity of Derivatives
While this compound itself is not known to be biologically active, its derivatives have shown promise in various therapeutic areas. For instance, derivatives of the related 2-chloro-5-nitrobenzoic acid have been investigated for their antibacterial properties.[4] Sulfonamides, in general, are a well-established class of drugs with a broad range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis of novel sulfonamides from this compound allows for the exploration of new chemical space in the search for potent and selective drug candidates.
Experimental Workflows for Biological Screening
Once a library of sulfonamide derivatives has been synthesized, a systematic screening process is employed to identify compounds with desired biological activity.
Caption: General workflow for biological screening of a compound library.
A hypothetical signaling pathway that could be investigated for an anticancer "hit" derived from a this compound-based library is the apoptosis pathway.
Caption: Illustrative signaling pathway for an anticancer drug candidate.
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound has been reported.[5] The spectrum would be expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is also sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[1]
Conclusion
This compound is a highly versatile and reactive intermediate with significant applications in the synthesis of new chemical entities for drug discovery and other industrial uses. Its ability to readily form sulfonamides makes it an ideal starting point for the generation of compound libraries for high-throughput screening. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Chloro-5-nitrobenzenesulfonyl chloride
This guide provides essential physicochemical data for 2-Chloro-5-nitrobenzenesulfonyl chloride, a compound of interest for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
The molecular weight and molar mass are fundamental properties for any chemical compound, crucial for stoichiometric calculations in experimental research and synthesis.
Quantitative Data Summary
| Property | Value | Units |
| Molecular Weight | 256.065 | g/mol |
| Molar Mass | 256.06 | g/mol |
This information is consistently reported across multiple chemical data sources.[1][2][3][4][5] The slight variation in the third decimal place for molecular weight is typical and depends on the specific isotopic weights used in the calculation. For most practical laboratory applications, a value of 256.06 g/mol is suitable.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. CAS # 4533-95-3, 2-Chloro-5-nitro-benzenesulfonyl chloride - chemBlink [ww.chemblink.com]
- 4. 2-Chloro-5-nitrobenzenesulfonyl Chloride_其他_德威钠 [gjbzwzw.com]
- 5. This compound | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the sulfonyl chloride group in 2-Chloro-5-nitrobenzenesulfonyl chloride
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Chloro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2] Its utility stems from the presence of two distinct electrophilic sites: a sulfonyl chloride group and an aromatic carbon-chlorine bond. This guide provides a detailed examination of the molecule's reactivity, focusing on the preferential and highly versatile chemistry of the sulfonyl chloride moiety. We will explore the underlying electronic factors governing this selectivity, detail key reaction classes with experimental protocols, and present quantitative data to offer a comprehensive resource for professionals in chemical and pharmaceutical development.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its functional groups. The benzene ring is substituted with three distinct groups, each exerting a significant electronic influence:
-
Sulfonyl Chloride (-SO₂Cl): This group is a powerful electron-withdrawing group and the primary focus of this guide. The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. The chloride ion is an excellent leaving group in nucleophilic substitution reactions at the sulfur center.
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution (SₙAr). Its position para to the sulfonyl chloride group and ortho to the chlorine atom enhances the electrophilicity of both reactive sites.
-
Aromatic Chlorine (-Cl): The chlorine atom is an electronegative, inductively withdrawing group. The C-Cl bond on an sp²-hybridized carbon is inherently stronger and less reactive towards nucleophiles than a C-Cl bond on an sp³ carbon.
The cumulative effect of these groups makes the sulfonyl sulfur the most accessible and reactive electrophilic center for most nucleophiles under typical reaction conditions.
Differential Reactivity: Sulfonyl Chloride vs. Aryl Chloride
A central aspect of the chemistry of this compound is the selective reactivity of the sulfonyl chloride group over the aryl chloride.
-
Reaction at the Sulfonyl Group: Nucleophilic attack on the sulfonyl sulfur is a facile process. It proceeds through a concerted, Sₙ2-like displacement mechanism where the nucleophile attacks the sulfur atom, leading to the expulsion of the chloride ion.[3][4] This pathway is kinetically and thermodynamically favorable.
-
Reaction at the Aryl Carbon (SₙAr): For a nucleophile to replace the aromatic chlorine, a Nucleophilic Aromatic Substitution (SₙAr) mechanism is required. This pathway involves the formation of a high-energy, negatively charged Meisenheimer intermediate, which temporarily disrupts the ring's aromaticity.[5] Although the nitro group activates the ring for this reaction, the conditions required are generally more forcing than those needed for reaction at the sulfonyl chloride.
This reactivity difference allows for the selective functionalization of the sulfonyl chloride group while leaving the aryl chloride intact, a crucial feature in multi-step synthesis.
Caption: Logical workflow of preferential reactivity in this compound.
Key Reactions of the Sulfonyl Chloride Group
The electrophilic sulfur center readily reacts with a wide range of nucleophiles.
Sulfonamide Formation (Aminolysis)
The reaction with primary or secondary amines is one of the most common transformations, yielding stable sulfonamides. This reaction is fundamental in medicinal chemistry.
General Reaction: Ar-SO₂Cl + 2 R₂NH → Ar-SO₂NR₂ + R₂NH₂⁺Cl⁻
Sulfonate Ester Formation (Alcoholysis)
Alcohols and phenols react to form sulfonate esters. This reaction often requires a base to neutralize the HCl byproduct.
General Reaction: Ar-SO₂Cl + R-OH + Base → Ar-SO₂OR + Base·HCl
Hydrolysis
In the presence of water, the sulfonyl chloride group hydrolyzes to the corresponding sulfonic acid.[6] The rate of this reaction is influenced by pH and the electronic nature of the aromatic substituents.[3]
General Reaction: Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl
Quantitative Data
The reactivity of sulfonyl chlorides is quantifiable through kinetic studies and reaction yields.
Table 1: Effect of Substituents on Hydrolysis Rate
The following data for various substituted benzenesulfonyl chlorides in water illustrates the strong influence of electron-withdrawing groups, like the nitro group, on reactivity. The data is presented as relative rate constants for alkaline hydrolysis, consistent with an Sₙ2 mechanism.[3]
| Substituent (in para-position) | Relative Rate Constant (k/k₀) |
| -OCH₃ | 0.25 |
| -CH₃ | 0.51 |
| -H (Reference) | 1.00 |
| -Cl | 2.69 |
| -NO₂ | 37.1 |
This data demonstrates that a para-nitro group dramatically accelerates the rate of nucleophilic attack at the sulfonyl sulfur, a principle directly applicable to this compound.
Table 2: Representative Reaction Yields
| Reaction | Nucleophile | Product | Yield | Reference |
| Ammonolysis | Ammonia water | 2-Chloro-5-nitrobenzenesulfonamide | High | [7] |
| Chlorination | Bis(trichloromethyl) carbonate | This compound | 93.5% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide via Ammonolysis
This protocol is adapted from established procedures for the synthesis of sulfonamides from this compound.[7]
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Dichloromethane (optional solvent)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend this compound (1.0 eq) in water or dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add an excess of cold aqueous ammonia (e.g., 4-6 eq) dropwise to the stirred suspension. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material. The reaction temperature can be raised to 30-70 °C to increase the rate.[7]
-
If the product precipitates, collect it by vacuum filtration. If not, perform an aqueous workup by extracting with a suitable organic solvent like ethyl acetate.
-
Wash the collected solid or organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Chloro-5-nitrobenzenesulfonamide.
Caption: General experimental workflow for the synthesis of sulfonamides.
Protocol 2: Kinetic Analysis of Hydrolysis
This protocol outlines a general method for studying the hydrolysis kinetics of a sulfonyl chloride.
Materials:
-
This compound
-
Aqueous buffer solutions of desired pH
-
Organic solvent miscible with water (e.g., dioxane or acetone)
-
Standardized NaOH solution (e.g., 0.05 M)
-
Potentiometer or pH meter with an electrode
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
In the thermostatted reaction vessel, place the aqueous buffer solution and allow it to reach thermal equilibrium (e.g., 25.0 ± 0.1 °C).
-
Initiate the reaction by injecting a small, known volume of the sulfonyl chloride stock solution into the vigorously stirred buffer. The final solution should be predominantly aqueous.
-
Monitor the reaction progress. The hydrolysis produces HCl, causing a drop in pH. The rate can be followed by:
-
Potentiometric Titration: Add standardized NaOH solution at a rate that maintains a constant pH. The volume of NaOH added over time corresponds to the extent of the reaction.
-
Conductivity: Measure the change in electrical conductivity of the solution as ionic products (H⁺ and Cl⁻) are formed.
-
-
Continue data collection for at least 3-4 half-lives.
-
Calculate the pseudo-first-order rate constant (k_obs) by plotting the appropriate function of concentration versus time (e.g., ln([A]₀/[A]t) vs. t).
Conclusion
This compound is a valuable synthetic building block characterized by the high and selective reactivity of its sulfonyl chloride group. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups renders the sulfur atom highly electrophilic, making it the primary target for nucleophilic attack under a wide range of conditions. This inherent reactivity hierarchy allows for precise chemical modifications, which is essential for the efficient synthesis of complex molecules in the pharmaceutical and materials science industries. Understanding the principles and protocols outlined in this guide enables researchers to effectively harness the synthetic potential of this versatile intermediate.
References
- 1. chembk.com [chembk.com]
- 2. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-chloro-5-nitrobenzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound in various organic solvents, this document provides a comprehensive experimental protocol for determining its solubility. The presented methodology, based on the gravimetric method, enables researchers to generate reliable and reproducible solubility data essential for process development, formulation, and quality control in drug discovery and manufacturing. This guide includes a detailed experimental workflow, a template for data presentation, and a visual representation of the experimental procedure to facilitate practical implementation in a laboratory setting.
Introduction
This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its reactivity and substitution pattern make it a versatile reagent in medicinal chemistry. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. The solubility of an active pharmaceutical ingredient (API) or intermediate directly impacts its bioavailability and the efficiency of its manufacturing process.[1]
Experimental Protocol: Determination of Solubility by the Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid compound in a liquid solvent.[6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound (solute)
-
Organic solvents of interest (e.g., dichloromethane, ethyl acetate, ether, etc.)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with hotplate
-
Conical flasks with stoppers
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the chosen solvent)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[6][7]
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette.
-
To ensure no solid particles are transferred, filter the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in a well-ventilated fume hood.
-
Gently evaporate the solvent. For volatile solvents, this may occur at ambient temperature. For less volatile solvents, a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, transfer the evaporation dish to a drying oven set at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the evaporation dish with the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of solution withdrawn (L))
Where:
-
Mass of dried solute = (Mass of evaporation dish + dried solute) - (Mass of empty evaporation dish)
-
Volume of solution withdrawn = The volume of the saturated solution taken for evaporation (e.g., 0.010 L)
Data Presentation
The experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a template for presenting the results.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Notes |
| Dichloromethane | 25 | |||
| Ethyl Acetate | 25 | |||
| Diethyl Ether | 25 | |||
| [Insert other solvents] |
To calculate the solubility in mol/L, divide the solubility in g/L by the molar mass of this compound (256.06 g/mol ).
Experimental Workflow Visualization
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
This technical guide provides a detailed and practical framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in various organic solvents. By following the outlined gravimetric method, users can generate the critical quantitative data necessary for advancing their research and development activities. The provided templates for data presentation and the visual workflow aim to ensure consistency and clarity in the experimental process and reporting of results. The ability to experimentally determine solubility is a fundamental skill that empowers researchers to overcome the limitations of incomplete literature data and make informed decisions in their scientific endeavors.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. chembk.com [chembk.com]
- 3. 2-Chloro-5-nitro-benzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. e-biochem.com [e-biochem.com]
- 5. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
Spectroscopic and Analytical Profile of 2-Chloro-5-nitrobenzenesulfonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS No: 4533-95-3), a key intermediate in organic synthesis. The document details available experimental and predicted spectroscopic data (NMR, IR, MS), outlines detailed protocols for data acquisition, and presents logical workflows for its analysis.
Spectroscopic Data Analysis
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d6) on a 500 MHz instrument. The spectrum displays three distinct signals in the aromatic region.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.61 | d | 3 | H-6 |
| 8.16 | dd | J1=9, J2=3 | H-4 |
| 7.70 | d | 9 | H-3 |
Source: ChemicalBook. The data is consistent with the substituted aromatic structure.
¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~149 | C-5 | Carbon bearing the nitro group (strong deshielding). |
| ~144 | C-1 | Carbon bearing the sulfonyl chloride group. |
| ~136 | C-2 | Carbon bearing the chlorine atom. |
| ~132 | C-3 | Aromatic CH. |
| ~128 | C-4 | Aromatic CH. |
| ~124 | C-6 | Aromatic CH, ortho to the nitro group. |
Infrared (IR) Spectroscopy
Disclaimer: A specific experimental IR spectrum for this compound is not available in public databases. The data presented below are the expected characteristic absorption bands based on the functional groups present in the molecule.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600, ~1475 | Medium-Weak | Aromatic C=C bending |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| ~1380 | Strong | Asymmetric SO₂ stretch |
| ~1180 | Strong | Symmetric SO₂ stretch |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~750-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The molecular formula of this compound is C₆H₃Cl₂NO₄S, with a molecular weight of 256.06 g/mol .[1]
Disclaimer: A detailed experimental mass spectrum with fragmentation analysis is not publicly available. The following table outlines a plausible fragmentation pattern based on the principles of mass spectrometry for aromatic sulfonyl chlorides.
Table 4: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Notes |
| 255/257/259 | [M]⁺ | Molecular ion peak cluster, showing isotopic pattern for two chlorine atoms. |
| 220/222 | [M - Cl]⁺ | Loss of the chlorine atom from the sulfonyl chloride group. |
| 156/158 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |
| 121 | [C₆H₃ClNO₂]⁺ | Subsequent loss of a chlorine atom. |
| 75 | [C₆H₃]⁺ | Aromatic ring fragment. |
Experimental Protocols
The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.
Synthesis of this compound
A common synthetic route involves the diazotization of 2-chloro-5-nitroaniline followed by a Sandmeyer-type reaction.
-
Diazotization: 2-chloro-5-nitroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Sulfonylation: The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a copper(I) chloride catalyst.
-
Workup: The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Data is collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at 125 MHz. A proton-decoupled pulse sequence is used, and a larger number of scans is required to obtain a clear spectrum. Chemical shifts are referenced to the DMSO-d6 solvent peak (δ ~39.52 ppm).
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of an ATR accessory.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: The solution is injected into the gas chromatograph, where the compound is separated from the solvent and any impurities on a capillary column.
-
MS Analysis: The separated compound then enters the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio to generate the mass spectrum.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of synthesis and characterization for this compound.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety and handling precautions for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS No. 4533-95-3). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely.
Chemical Identification and Physical Properties
This compound is an organic intermediate used in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]
| Property | Value | Reference |
| CAS Number | 4533-95-3 | [2][3] |
| Molecular Formula | C₆H₃Cl₂NO₄S | [2][3] |
| Molecular Weight | 256.06 g/mol | [3] |
| Appearance | Cream powder | [1] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 371.6 ± 32.0 °C (Predicted) | [1] |
| Flashing Point | 178.5 °C | [1] |
| Density | 1.708 ± 0.06 g/cm³ (Predicted) | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B.[2][4] H314 - Causes severe skin burns and eye damage.[2][3][4][5][6]
Signal Word: Danger[2][3][4][5][6]
Pictogram:
Toxicology and Health Effects
There is limited quantitative toxicological data available for this compound. Safety Data Sheets indicate that data for acute oral, dermal, and inhalation toxicity are not available.[4] Therefore, caution should be exercised, and exposure should be minimized.
The primary health hazard is its corrosive nature, causing severe burns to the skin and eyes upon contact.[2][3][4][5][6] Inhalation of dust or fumes may cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Type | Specification | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used if there is a splash hazard. | [5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a laboratory coat, and impervious clothing if significant contact is possible. | [5] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator should be used if ventilation is inadequate or if dust is generated. | [5] |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5][6]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid Measures
In case of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [5][6] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][6] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and notify others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material like sand or vermiculite.
-
Neutralize (if applicable and safe): For acid spills, a neutralizing agent like soda ash can be used.
-
Collect: Carefully scoop the absorbed or spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on synthesis methods described in patent literature.[7][8][9] This should be adapted and optimized for specific laboratory conditions.
Materials:
-
2-chloro-5-nitrobenzenesulfonic acid
-
Thionyl chloride or bis(trichloromethyl) carbonate (BTC)
-
Organic solvent (e.g., tetrahydrofuran)
-
Organic base (e.g., triethylamine) if using BTC
-
Reaction vessel with stirring and temperature control
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, set up a reaction vessel equipped with a stirrer and a dropping funnel.
-
Charge Reactants: Charge the 2-chloro-5-nitrobenzenesulfonic acid into the reaction vessel. If using BTC, also add the organic solvent and organic base.
-
Addition of Chlorinating Agent:
-
Reaction: Stir the mixture at the specified temperature for the required duration to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by slowly adding it to ice water.
-
The solid product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any remaining acids.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Disposal Considerations
All waste materials, including spilled substances, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Disclaimer
This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound [chembk.com]
- 2. 2-Chloro-5-nitro-benzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C6H3Cl2NO4S | CID 20630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (2012) | Wenxia Gao | 1 Citations [scispace.com]
- 6. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. JP2588580B2 - Method for producing this compound and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Use of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The presence of a reactive sulfonyl chloride group, along with a nitro group and a chlorine atom on the benzene ring, makes it a valuable building block for creating a diverse library of compounds with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the sulfonyl chloride and the properties of the resulting sulfonamides.
These application notes provide detailed protocols for the synthesis of sulfonamides using this compound with primary and secondary amines, along with representative data and visualizations to guide researchers in their synthetic endeavors.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of sulfonamides from this compound and various amines. Please note that while some examples are derived from literature, others are illustrative of typical yields for such reactions.
Table 1: Synthesis of N-Substituted-2-chloro-5-nitrobenzenesulfonamides
| Entry | Amine | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloro-5-nitrobenzenesulfonamide | 4 | 25 | 92 (Illustrative) |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)-2-chloro-5-nitrobenzenesulfonamide | 4 | 25 | 95 (Illustrative) |
| 3 | Benzylamine | N-Benzyl-2-chloro-5-nitrobenzenesulfonamide | 3 | 0-25 | 90 (Illustrative) |
| 4 | Morpholine | 4-((2-Chloro-5-nitrophenyl)sulfonyl)morpholine | 2 | 0-25 | 96 (Illustrative) |
| 5 | Ammonia (aq) | 2-Chloro-5-nitrobenzenesulfonamide | 5 | 30-70 | ~90[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides from this compound and a Primary or Secondary Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the amine (1.1 eq) in dichloromethane (10 mL per mmol of sulfonyl chloride) in a round-bottom flask, add the base (e.g., pyridine or triethylamine, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) portion-wise over 10-15 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide (Ammonolysis)
This protocol is adapted from the ammonolysis of a similar sulfonyl chloride and can be applied to this compound.[1]
Materials:
-
This compound (1.0 eq)
-
Aqueous ammonia (excess)
-
Water or Dichloromethane
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in water or dichloromethane.
-
Add an excess of aqueous ammonia to the suspension.
-
Heat the reaction mixture to a temperature between 30 °C and 70 °C with vigorous stirring.[1]
-
Maintain the temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product is in an organic layer, separate the layers, wash the organic layer with water, dry it over anhydrous sulfate, and concentrate to obtain the crude product.
-
Purify the crude 2-chloro-5-nitrobenzenesulfonamide by recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of sulfonamides.
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.
References
Application Notes and Protocols for 2-Chloro-5-nitrobenzenesulfonyl Chloride as a Reagent for Peptide Modification
However, by analogy to other sulfonyl chlorides used in peptide chemistry, we can infer its potential reactivity and propose hypothetical protocols. The following information is intended for experienced researchers and should be considered theoretical. All protocols would require significant optimization and validation.
Introduction and Potential Applications
2-Chloro-5-nitrobenzenesulfonyl chloride possesses a highly electrophilic sulfonyl chloride group.[1] This functional group is known to react readily with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2][3][4] Within a peptide, the most likely targets for modification would be the N-terminal alpha-amino group and the epsilon-amino group of lysine residues. Reaction with the thiol group of cysteine is also possible.
Other related nitrobenzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride, are utilized in peptide synthesis primarily as protecting groups for the amino terminus of amino acids.[1] The resulting "nosyl" group is stable under certain conditions but can be selectively removed. By analogy, this compound could potentially be used for:
-
N-terminal or Lysine Protection: Temporarily blocking the amino groups during synthetic steps.
-
Modulation of Peptide Properties: The introduction of the bulky and electron-withdrawing 2-chloro-5-nitrophenylsulfonyl group could alter the solubility, conformation, and biological activity of a peptide.
-
Creation of a Chemical Handle: The nitro group could potentially be reduced to an amine, providing a point for further chemical conjugation.
Predicted Reactivity with Amino Acid Residues
The reactivity of this compound with the functional groups of amino acid side chains is predicted based on the known reactivity of sulfonyl chlorides.
| Amino Acid Residue | Functional Group | Predicted Reactivity | Product | Notes |
| N-terminus | α-Amino (primary) | High | Sulfonamide | Reaction is expected to be rapid under basic conditions. |
| Lysine (Lys) | ε-Amino (primary) | High | Sulfonamide | Reactivity is similar to the N-terminus. |
| Cysteine (Cys) | Thiol (sulfhydryl) | Moderate | Thiosulfonate | Thiols are good nucleophiles, but the reaction may be reversible under certain conditions. The thiol group is also susceptible to oxidation. |
| Arginine (Arg) | Guanidinium | Low | Unlikely to react | The guanidinium group is a very weak nucleophile. |
| Histidine (His) | Imidazole | Low | Possible under forcing conditions | The imidazole nitrogen is nucleophilic, but less so than primary amines. |
| Serine (Ser), Threonine (Thr) | Hydroxyl (primary, secondary) | Very Low | Unlikely to react | Alcohols are poor nucleophiles for sulfonyl chlorides without specific catalysts. |
| Tyrosine (Tyr) | Phenol | Very Low | Unlikely to react | The phenolic hydroxyl group is generally unreactive under typical aqueous conditions. |
| Aspartate (Asp), Glutamate (Glu) | Carboxylate | None | No reaction | The carboxylate is not nucleophilic towards sulfonyl chlorides. |
| Asparagine (Asn), Glutamine (Gln) | Amide | None | No reaction | The amide nitrogen is not nucleophilic. |
Hypothetical Experimental Protocols
Caution: These are generalized protocols and have not been validated for this compound. Significant optimization of stoichiometry, pH, temperature, and reaction time will be necessary.
General Protocol for Modification of Primary Amines in a Peptide
This hypothetical protocol outlines the modification of the N-terminus and lysine side chains of a peptide in an aqueous solution.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Analytical instruments (e.g., Mass Spectrometer - MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the aqueous buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or ACN (e.g., 10-100 mM). This solution should be prepared fresh immediately before use.
-
Reaction Initiation: While gently vortexing the peptide solution, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal stoichiometry needs to be determined empirically.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction should be monitored by RP-HPLC and MS analysis of aliquots.
-
Quenching: Quench the reaction by adding the quenching solution to scavenge any unreacted sulfonyl chloride. Incubate for an additional 30 minutes.
-
Purification: Purify the modified peptide from the reaction mixture using RP-HPLC.
-
Analysis: Confirm the identity and purity of the modified peptide by mass spectrometry. The expected mass increase per modification is 239.04 Da (C₆H₃ClNO₄S).
Visualizations
General Reaction Scheme
References
Application of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzenesulfonyl chloride is a valuable reagent in medicinal chemistry, primarily utilized as a key building block for the synthesis of sulfonamide derivatives. The presence of the electron-withdrawing nitro group and the chloro substituent on the benzene ring influences the reactivity of the sulfonyl chloride group and imparts specific physicochemical properties to the resulting sulfonamide products. These properties can contribute to the biological activity of the synthesized molecules, making this reagent a point of interest in the design and development of novel therapeutic agents.
This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of medicinally relevant compounds.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides by reaction with primary or secondary amines. The resulting 2-chloro-5-nitrobenzenesulfonamide core can be found in molecules with a range of biological activities.
Synthesis of Precursors for Bioactive Molecules
This compound is a versatile starting material for multi-step syntheses of more complex molecules. A key transformation is the reaction with ammonia to form 2-chloro-5-nitrobenzenesulfonamide, which can then be further modified. For instance, the nitro group can be reduced to an amine, providing a handle for the introduction of further diversity.
Development of Antidiabetic Agents
While not a direct application of this compound, a closely related derivative, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, has been used to synthesize a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. These compounds have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them potential candidates for the treatment of diabetes.[1] The synthesis of the sulfonamide linkage in these molecules follows the same fundamental reaction principle.
Amine Protection and Derivatization
Analogous to the related 2-nitrobenzenesulfonyl chloride, the 2-chloro-5-nitrobenzenesulfonyl group can be used for the protection and derivatization of amines. The resulting sulfonamides are stable and can be readily purified. This strategy is useful in multi-step syntheses where selective reaction at other functional groups is required.
Data Presentation
Quantitative Data on the Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
The synthesis of 2-chloro-5-nitrobenzenesulfonamide is a fundamental step in the utilization of this compound. The following table summarizes the reaction conditions and yields for the ammonolysis of this compound as described in the patent literature.
| Molar Ratio (Reagent:Water:Ammonia) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1:20:3 | Water | 30 | 40 min | 72.6 |
| 1:24:4 | Water | 60 | 40 min | 85.3 |
| 1:18:2 | Water | 50 | 1.5 h | 35.2 |
Data extracted from patent CN103570595A.
Biological Activity of a Derivative Series
The following table presents the in vitro α-glucosidase and α-amylase inhibitory activities of selected 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, showcasing the potential of sulfonamides derived from related starting materials.[1]
| Compound | Substituent (on N-phenyl ring) | α-glucosidase IC50 (µM) | α-amylase IC50 (µM) |
| 5a | H | 25.34 ± 0.18 | 35.18 ± 0.25 |
| 5d | 4-CH3 | 22.15 ± 0.15 | 30.24 ± 0.21 |
| 5o | 2-CH3, 5-NO2 | 1.28 ± 0.01 | 2.12 ± 0.03 |
| Acarbose (Standard) | - | 5.12 ± 0.04 | 12.14 ± 0.09 |
IC50 values represent the concentration required for 50% inhibition.[1]
Experimental Protocols
Protocol 1: General Synthesis of 2-Chloro-5-nitrobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et3N) or pyridine as a base
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1 - 1.5 equivalents) to the solution.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the amine solution at 0 °C using a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide via Ammonolysis
This protocol is a specific example for the synthesis of the primary sulfonamide.
Materials:
-
This compound
-
Aqueous ammonia (e.g., 22% solution)
-
Water
-
Methanol or Ethanol for recrystallization
-
Reaction flask
-
Stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a reaction flask, add this compound and water.
-
Slowly add the aqueous ammonia solution while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 30-60 °C) and maintain for the specified time (e.g., 40 minutes).
-
Cool the reaction mixture and filter to collect the solid product.
-
Recrystallize the crude product from a mixture of methanol or ethanol and water to obtain pure 2-chloro-5-nitrobenzenesulfonamide.
Mandatory Visualizations
Signaling Pathway
A specific signaling pathway directly modulated by compounds derived from this compound is not well-documented in the available literature. However, the inhibition of α-glucosidase and α-amylase by the antidiabetic compounds mentioned earlier impacts the carbohydrate digestion and glucose absorption pathway.
Caption: Inhibition of carbohydrate digestion by sulfonamide derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological screening of sulfonamide derivatives from this compound.
References
Application Notes and Protocols: 2-Chloro-5-nitrobenzenesulfonyl Chloride in the Synthesis of Fluorescent Probes for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and their roles in various physiological and pathological processes. Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and spatiotemporal resolution in biological systems. This document provides detailed application notes and protocols for the utilization of 2-chloro-5-nitrobenzenesulfonyl chloride as a key reagent in the synthesis of a "turn-on" fluorescent probe for the detection of biological thiols.
The design of the proposed probe, CNS-Coumarin, is based on the conjugation of this compound with a highly fluorescent coumarin derivative, 7-hydroxycoumarin. In this system, the 2-chloro-5-nitrobenzenesulfonyl moiety acts as a fluorescence quencher through a photoinduced electron transfer (PET) mechanism. The sulfonyl chloride group of this compound readily reacts with the hydroxyl group of 7-hydroxycoumarin to form a non-fluorescent sulfonate ester. Upon introduction of biological thiols, a nucleophilic substitution reaction occurs, leading to the cleavage of the sulfonate ester bond and the release of the highly fluorescent 7-hydroxycoumarin, resulting in a "turn-on" fluorescence signal. This approach allows for the sensitive and selective detection of thiols in biological samples.
Synthesis of CNS-Coumarin Fluorescent Probe
The synthesis of the CNS-Coumarin probe is a straightforward one-step esterification reaction between 7-hydroxycoumarin and this compound.
Experimental Protocol: Synthesis of CNS-Coumarin
Materials:
-
7-Hydroxycoumarin
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxycoumarin (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF (10:1 v/v).
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature under a nitrogen atmosphere.
-
Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure CNS-Coumarin probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The photophysical and sensing properties of the CNS-Coumarin probe are critical for its application. The following table summarizes the key quantitative parameters based on data from analogous coumarin-based sulfonate ester probes for thiol detection.[1][2][3]
| Parameter | CNS-Coumarin (Probe) | 7-Hydroxycoumarin (Fluorophore) | Reference |
| Excitation Wavelength (λex) | ~330 nm | ~370 nm | [1][2] |
| Emission Wavelength (λem) | No significant emission | ~450 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~25,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | < 0.01 | ~0.6-0.8 | [1][3] |
| Fluorescence Enhancement (upon reaction with thiols) | >100-fold | - | [1] |
| Limit of Detection (LOD) for Thiols | 10-100 nM | - | [1] |
In Vitro Analysis of Thiol Detection
This protocol describes the procedure to evaluate the fluorescence response of the CNS-Coumarin probe to biological thiols in a cell-free system.
Experimental Protocol: Fluorometric Assay
Materials:
-
CNS-Coumarin probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stock solutions of biological thiols (e.g., Cys, Hcy, GSH) in PBS
-
Fluorometer
Procedure:
-
Prepare a working solution of the CNS-Coumarin probe (e.g., 10 µM) in PBS (pH 7.4).
-
To a series of cuvettes, add the CNS-Coumarin working solution.
-
Add varying concentrations of the thiol stock solution to the cuvettes to achieve a final concentration range relevant to biological levels.
-
Incubate the solutions at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence emission spectra (e.g., 400-600 nm) with an excitation wavelength of ~370 nm.
-
For selectivity studies, repeat the experiment with other amino acids and reactive oxygen species (ROS) to assess potential interference.
Application in Live-Cell Imaging
The CNS-Coumarin probe can be utilized for the visualization of intracellular thiols in living cells.
Experimental Protocol: Live-Cell Imaging
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Glass-bottom dishes or coverslips
-
CNS-Coumarin probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Culture: Seed the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution of the CNS-Coumarin probe (e.g., 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and image them using a fluorescence microscope. Use an excitation wavelength around 370 nm and collect the emission in the blue channel (e.g., 430-480 nm).
-
Control Experiments: To confirm that the observed fluorescence is due to thiols, cells can be pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe loading.
Conclusion
The CNS-Coumarin fluorescent probe, synthesized from this compound and 7-hydroxycoumarin, presents a promising tool for the sensitive and selective detection of biological thiols. The straightforward synthesis, coupled with the "turn-on" fluorescence response, makes it a valuable candidate for applications in cellular imaging and for studying the role of thiols in various biological and pathological processes. The protocols provided herein offer a comprehensive guide for researchers and professionals in the fields of chemical biology and drug development to synthesize, characterize, and apply this novel fluorescent probe.
References
- 1. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-5-nitrobenzenesulfonyl Chloride in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious use of protecting groups is paramount for achieving high yields and minimizing unwanted side reactions. 2-Chloro-5-nitrobenzenesulfonyl chloride, a derivative of the well-established 2-nitrobenzenesulfonyl (nosyl) protecting group, offers a robust and versatile strategy for the temporary masking of primary and secondary amines. The resulting sulfonamides exhibit significant stability across a wide range of reaction conditions.
The key advantage of the 2-chloro-5-nitrobenzenesulfonyl group, analogous to the nosyl group, lies in its facile cleavage under mild, nucleophilic conditions, typically employing a thiol and a weak base. This characteristic provides a distinct advantage over more resilient sulfonyl protecting groups like the tosyl group, which often necessitate harsh reductive conditions for removal.[1] This mild deprotection is particularly crucial when working with complex and sensitive molecular architectures common in late-stage pharmaceutical synthesis.
Furthermore, the strong electron-withdrawing nature of the 2-chloro-5-nitrobenzenesulfonyl moiety enhances the acidity of the N-H proton in the protected sulfonamide. This increased acidity facilitates N-alkylation under mild conditions, a cornerstone of the renowned Fukuyama Amine Synthesis, enabling the efficient preparation of secondary amines from primary amines.
This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a protecting group for amines.
Data Presentation
The following tables summarize representative quantitative data for the protection (sulfonylation) and deprotection (desulfonylation) of amines using nitrobenzenesulfonyl derivatives. While specific data for the 2-chloro-5-nitro substituted variant is limited in readily available literature, the data for the closely related 2-nitrobenzenesulfonyl group provides a strong predictive benchmark for its performance.
Table 1: Representative Conditions for Amine Protection (Sulfonylation)
| Amine Substrate | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzylamine | Triethylamine (1.1) | Dichloromethane | 0.25 | 90-91 | [2] |
| Primary Amine (general) | Pyridine (2.0) | Dichloromethane | 2-16 | High | [3] |
| Primary Amine (general) | Triethylamine (1.1) | Dichloromethane | 1-2 | High |
Table 2: Representative Conditions for Amine Deprotection (Desulfonylation)
| Sulfonamide Substrate | Thiol Reagent (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | Potassium Hydroxide (2.5) | Acetonitrile | 0.67 | 89-91 | [4] |
| N-alkyl-2-nitrobenzenesulfonamide | Thiophenol (2.5) | Potassium Carbonate (2.5) | Acetonitrile | 1-4 | High | |
| N-alkyl-2-nitrobenzenesulfonamide | 2-Mercaptoethanol | DBU | DMF | Mild Conditions | High to Excellent | [5] |
| N-alkyl-2-nitrobenzenesulfonamide | Thiophenol | Cesium Carbonate | DMF | Mild Conditions | High to Excellent | [5] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using this compound
This protocol describes a general procedure for the formation of a 2-chloro-5-nitrobenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Triethylamine or Pyridine (1.1 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) or pyridine (2.0 eq) to the solution.[3]
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.05 eq) portion-wise to the cooled solution over 5-10 minutes, ensuring the temperature is maintained.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding 1 M HCl.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-chloro-5-nitrobenzenesulfonyl) amine.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of a 2-Chloro-5-nitrobenzenesulfonamide
This protocol outlines the removal of the 2-chloro-5-nitrobenzenesulfonyl group using a thiol and a base.
Materials:
-
N-(2-chloro-5-nitrobenzenesulfonyl) protected amine (1.0 eq)
-
Thiophenol or 2-Mercaptoethanol (2.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-(2-chloro-5-nitrobenzenesulfonyl) protected amine (1.0 eq) in acetonitrile or DMF in a round-bottomed flask.
-
Add potassium carbonate (2.5 eq) and thiophenol (2.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for 40 minutes to 4 hours. Monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.[4]
-
Combine the organic extracts and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude amine can be further purified by column chromatography or distillation if necessary.
Mandatory Visualizations
Caption: General workflow for amine protection and deprotection.
Caption: Logical steps of the Fukuyama Amine Synthesis.
References
Green chemistry approaches to synthesizing with 2-Chloro-5-nitrobenzenesulfonyl chloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for green chemistry approaches involving the synthesis and utilization of 2-Chloro-5-nitrobenzenesulfonyl chloride. The methodologies presented prioritize safety, sustainability, and efficiency, making them highly relevant for modern research and development in the pharmaceutical and chemical industries.
Green Synthesis of this compound
A significant advancement in the synthesis of this compound involves the replacement of hazardous reagents like thionyl chloride with a greener alternative, bis(trichloromethyl) carbonate (BTC). This approach not only enhances the safety profile of the synthesis but also simplifies post-treatment and reduces waste generation.[1][2]
Quantitative Data Summary
The following table summarizes the reaction parameters and outcomes for the green synthesis of this compound using BTC. The data is compiled from various experimental runs under different conditions.
| Molar Ratio (Substrate:BTC:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1:0.6:1.8 | Tetrahydrofuran | 60 | 6 | 93.5 | 99.1 |
| 1:0.7:2.2 | Tetrahydrofuran | 69 | - | 93.1 | 99.1 |
| 1:0.55:1.9 | Tetrahydrofuran | 65 | 5 | 92.9 | 98.9 |
| 1:0.4:2.5 | Tetrahydrofuran | 50 | 4 | 90.5 | 98.1 |
| 1:0.4:2.0 | Tetrahydrofuran | 42 | - | 84.2 | 98.0 |
| 1:0.4:1.8 | Tetrahydrofuran | 55 | 3 | 81.4 | 96.6 |
| 1:0.5:1.7 | Tetrahydrofuran | 60 | 2.5 | 63.2 | 95.3 |
| 1:1.0:2.0 | Tetrahydrofuran | 40 | 3 | 54.5 | 95.1 |
| 1:0.4:1.5 | Tetrahydrofuran | 50 | 2 | 41.5 | 90.3 |
Experimental Protocol: Green Synthesis of this compound
This protocol describes the synthesis using 2-chloro-5-nitrobenzene sulfonic acid and bis(trichloromethyl) carbonate (BTC) in the presence of an organic base.[1][2]
Materials:
-
2-chloro-5-nitrobenzene sulfonic acid
-
Bis(trichloromethyl) carbonate (BTC)
-
Triethylamine (or Pyridine)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzene sulfonic acid (1.0 eq).
-
Add anhydrous tetrahydrofuran to dissolve the sulfonic acid.
-
Add triethylamine (1.8 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve bis(trichloromethyl) carbonate (0.6 eq) in anhydrous tetrahydrofuran.
-
Slowly add the BTC solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Workflow for Green Synthesis
Caption: Workflow for the green synthesis of this compound.
Green Approaches to Synthesizing with this compound
This compound is a valuable precursor for the synthesis of various biologically active molecules, particularly sulfonamides. Green chemistry principles can be applied to these subsequent reactions to minimize environmental impact.
Application Note: Aqueous Synthesis of Sulfonamides
The synthesis of sulfonamides from sulfonyl chlorides traditionally employs organic solvents. A greener alternative is to perform the reaction in water. This approach is particularly effective for the synthesis of sulfonamides from primary and secondary amines. The use of an inorganic base, such as sodium carbonate, neutralizes the hydrochloric acid byproduct.
Application Note: Synthesis of Bioactive Sulfonamides
Sulfonamide derivatives of this compound have shown potential as carbonic anhydrase inhibitors. These enzymes are targets for the treatment of various diseases, including glaucoma and cancer. The synthesis of these inhibitors can be achieved through the reaction of this compound with appropriate amines. A subsequent reduction of the nitro group can further modify the molecule's biological activity.
Experimental Protocol: Aqueous Synthesis of 2-Chloro-5-nitro-N-propylbenzenesulfonamide
This protocol describes a green synthesis of a model sulfonamide in an aqueous medium.
Materials:
-
This compound
-
n-Propylamine
-
Sodium carbonate
-
Deionized water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a beaker, dissolve sodium carbonate (1.2 eq) in deionized water.
-
Cool the solution in an ice bath.
-
Add n-propylamine (1.1 eq) to the cold sodium carbonate solution and stir.
-
In a separate container, dissolve this compound (1.0 eq) in a minimal amount of a water-miscible organic solvent like acetone to facilitate its addition to the aqueous phase.
-
Slowly add the solution of this compound to the stirring aqueous amine solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with 1 M hydrochloric acid to a pH of ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 2-Chloro-5-nitro-N-propylbenzenesulfonamide.
Signaling Pathway and Synthesis Workflow
The following diagram illustrates a hypothetical pathway for the development of a carbonic anhydrase inhibitor starting from this compound, incorporating green synthesis principles.
Caption: Synthetic pathway and mechanism of action for a potential carbonic anhydrase inhibitor.
References
Application Notes and Protocols: Scalable Synthesis of Derivatives Using 2-Chloro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-nitrobenzenesulfonyl chloride is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a wide range of primary and secondary amines to form stable sulfonamide derivatives. The presence of the nitro group and chlorine atom on the aromatic ring provides opportunities for further functionalization, making it a versatile building block for creating diverse molecular scaffolds.
This document provides detailed application notes and scalable protocols for the synthesis of this compound and its subsequent conversion to primary and N-substituted sulfonamide derivatives. Furthermore, it delves into the relevance of these derivatives in drug discovery by highlighting their application as key intermediates in the synthesis of targeted therapies, such as the multi-kinase inhibitor pazopanib. The signaling pathways inhibited by such drugs are also visualized to provide a comprehensive biological context.
Synthesis of this compound
The scalable synthesis of this compound can be achieved through various methods. A common industrial approach involves the chlorosulfonation of p-nitrochlorobenzene. A greener alternative utilizing bis(trichloromethyl) carbonate (BTC) has also been reported, offering high yields and improved safety.[1][2]
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Chlorosulfonation with Thionyl Chloride[3][4] | Green Synthesis with BTC[1][2] |
| Starting Material | 2-chloro-5-nitrobenzenesulfonic acid | 2-chloro-5-nitrobenzenesulfonic acid |
| Reagents | Thionyl chloride, Sulfuric acid | Bis(trichloromethyl) carbonate (BTC), Organic base (e.g., Triethylamine) |
| Solvent | Fuming sulfuric acid | Organic solvent (e.g., Tetrahydrofuran) |
| Temperature | 45-110°C | 25-80°C |
| Reaction Time | 2-4 hours | 2-8 hours |
| Reported Yield | Up to 92% | Up to 93.5% |
| Purity | High | Up to 99.1% (after recrystallization) |
| Key Advantages | Established industrial method | Milder conditions, higher safety profile |
| Key Disadvantages | Harsh reagents, potential for side products | BTC can be moisture sensitive |
Experimental Protocol: Green Synthesis of this compound[2]
This protocol describes a scalable and environmentally conscious method for the synthesis of this compound.
Materials:
-
2-chloro-5-nitrobenzenesulfonic acid
-
Bis(trichloromethyl) carbonate (BTC)
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-chloro-5-nitrobenzenesulfonic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add triethylamine (1.8 eq) dropwise to the stirred suspension.
-
In a separate flask, dissolve bis(trichloromethyl) carbonate (0.6 eq) in anhydrous THF.
-
Add the BTC solution dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60°C for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis of Sulfonamide Derivatives
The reaction of this compound with amines is a robust and high-yielding method for the synthesis of sulfonamides. The following sections provide protocols for the synthesis of the primary sulfonamide and N-substituted derivatives.
Protocol 1: Scalable Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
This protocol is adapted from a patented procedure and is suitable for large-scale synthesis.
Table 2: Scalable Synthesis of 2-Chloro-5-nitrobenzenesulfonamide
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Aqueous ammonia (22%) |
| Solvent | Water |
| Temperature | 60°C |
| Reaction Time | 40 minutes |
| Scale | 1.2 kg of starting material |
| Reported Yield | 85.3% |
| Product Form | White crystals |
Materials:
-
This compound
-
Aqueous ammonia (22%)
-
Water
-
Ethanol
-
Reaction vessel with heating and cooling capabilities
Procedure:
-
In a suitable reaction vessel, charge this compound (1.2 kg) and water (2.05 kg).
-
Slowly add 22% aqueous ammonia (3.08 kg) while maintaining the temperature.
-
Heat the reaction mixture to 60°C and stir for 40 minutes.
-
Cool the reaction mixture and filter the solid product.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-chloro-5-nitrobenzenesulfonamide (0.946 kg, 85.3% yield) as white crystals.
Protocol 2: Synthesis of N-Aryl/Alkyl-2-chloro-5-nitrobenzenesulfonamides
This general protocol can be adapted for the synthesis of a variety of N-substituted sulfonamides from primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (alkyl or aryl)
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Add this compound (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted sulfonamide.
Application in Drug Discovery: Pazopanib Intermediate
Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. For example, 2-methyl-5-aminobenzenesulfonamide, which can be synthesized from a related nitrobenzenesulfonyl chloride, is a key intermediate in the production of the anticancer drug pazopanib.[2] Pazopanib is a multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, FGFR, and c-Kit, playing a crucial role in inhibiting tumor angiogenesis and growth.[5][6]
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: General workflow for the synthesis of sulfonamide derivatives.
Signaling Pathways Targeted by Pazopanib
Pazopanib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.
Caption: Pazopanib inhibits multiple RTK signaling pathways.
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis.
Caption: Simplified VEGFR signaling cascade and its inhibition.
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell growth and proliferation.
Caption: PDGFR signaling pathway and its point of inhibition.
Fibroblast Growth Factor (FGF) and its receptor (FGFR) play a role in cell proliferation and differentiation.
Caption: Key components of the FGFR signaling pathway.
The c-Kit receptor and its ligand, Stem Cell Factor (SCF), are involved in cell survival and proliferation.
Caption: The c-Kit signaling cascade and its therapeutic targeting.
References
- 1. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (2012) | Wenxia Gao | 1 Citations [scispace.com]
- 2. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. JP2588580B2 - Method for producing this compound and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 5. N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Chloro-5-nitrobenzenesulfonyl Chloride in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-chloro-5-nitrobenzenesulfonyl chloride as a key intermediate in the synthesis of acid dyes. This versatile compound serves as a foundational building block for the introduction of a sulfonamide moiety, which is a common feature in various classes of dyes. The protocols outlined below detail the synthesis of an exemplary acid dye, proceeding through the formation of a substituted sulfonamide, reduction of the nitro group, and subsequent diazotization and azo coupling.
Overview and Principle
This compound is an important organic synthesis intermediate primarily used in the production of acid dyes.[1] The synthesis of dyes from this intermediate typically involves a three-step process:
-
Sulfonamide Formation: The highly reactive sulfonyl chloride group readily reacts with primary or secondary amines to form a stable sulfonamide linkage. This step is crucial for building the core structure of the dye intermediate.
-
Reduction of the Nitro Group: The nitro group is subsequently reduced to a primary amino group. This amino group is essential for the final color-forming step.
-
Diazotization and Azo Coupling: The newly formed amino group is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (the coupling component) to form the final azo dye. The choice of the amine in the first step and the coupling component in the final step allows for the tuning of the dye's color and properties.
Synthesis of a Representative Acid Dye
This section details the synthesis of a representative red acid dye starting from this compound. The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic pathway for a representative red azo dye.
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-2-chloro-N-(2,4-xylyl)benzenesulfonamide
This protocol describes the reaction of this compound with 2,4-dimethylaniline to form the corresponding sulfonamide.
-
Materials and Equipment:
-
This compound
-
2,4-Dimethylaniline
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (0.1 mol) in 100 mL of dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of 2,4-dimethylaniline (0.1 mol) and pyridine (0.1 mol) in 50 mL of dichloromethane.
-
Slowly add the amine solution to the cooled sulfonyl chloride solution via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with 2 M hydrochloric acid (2 x 50 mL) and then with water (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 5-nitro-2-chloro-N-(2,4-xylyl)benzenesulfonamide.
-
Protocol 2: Synthesis of 5-Amino-2-chloro-N-(2,4-xylyl)benzenesulfonamide
This protocol details the reduction of the nitro group of the sulfonamide intermediate to a primary amine using iron in an acidic medium.
-
Materials and Equipment:
-
5-Nitro-2-chloro-N-(2,4-xylyl)benzenesulfonamide
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
In a 500 mL round-bottom flask, prepare a mixture of 5-nitro-2-chloro-N-(2,4-xylyl)benzenesulfonamide (0.05 mol), 100 mL of ethanol, and 50 mL of water.
-
Add iron powder (0.25 mol) to the mixture.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (5 mL) dropwise.
-
Continue refluxing with vigorous stirring for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the hot solution to remove the iron sludge.
-
Wash the iron residue with hot ethanol.
-
Combine the filtrate and washings and neutralize with a sodium carbonate solution.
-
Reduce the volume of the solvent under reduced pressure and cool to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain 5-amino-2-chloro-N-(2,4-xylyl)benzenesulfonamide.
-
Protocol 3: Synthesis of the Final Azo Dye
This protocol describes the diazotization of the amino-sulfonamide and its subsequent coupling with Naphthol AS to form a red azo dye.
-
Materials and Equipment:
-
5-Amino-2-chloro-N-(2,4-xylyl)benzenesulfonamide
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Naphthol AS
-
Sodium hydroxide (NaOH)
-
Ice-salt bath
-
Beakers and stirring rods
-
-
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve the amino-sulfonamide (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (0.011 mol) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture for an additional 20 minutes in the ice bath to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a 400 mL beaker, dissolve Naphthol AS (0.01 mol) in 50 mL of 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the Naphthol AS solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring in the ice bath for 1-2 hours to ensure complete coupling.
-
Isolate the dye by filtration, wash with cold water until the washings are neutral, and dry.
-
-
Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₃Cl₂NO₄S | 256.06 |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 |
| 5-Nitro-2-chloro-N-(2,4-xylyl)benzenesulfonamide | C₁₄H₁₃ClN₂O₄S | 340.78 |
| 5-Amino-2-chloro-N-(2,4-xylyl)benzenesulfonamide | C₁₄H₁₅ClN₂O₂S | 310.80 |
| Naphthol AS | C₁₇H₁₃NO₂ | 263.29 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of the azo dye.
Caption: General experimental workflow for azo dye synthesis.
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
-
Hydrochloric acid and other corrosive reagents should be handled with care.
-
Diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
These application notes provide a framework for the synthesis of acid dyes using this compound as a key intermediate. The protocols can be adapted and modified for the synthesis of a wide variety of dyes with different colors and properties by varying the amine and coupling components used.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-5-nitrobenzenesulfonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 2-Chloro-5-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials for the synthesis of this compound are 2-chloro-5-nitrobenzenesulfonic acid or 2-chloro-5-nitroaniline.[1][2][3][4]
Q2: What are the typical chlorinating agents used for the conversion of 2-chloro-5-nitrobenzenesulfonic acid?
A2: Typical chlorinating agents include thionyl chloride (SOCl₂), chlorosulfonic acid (ClSO₃H), and bis(trichloromethyl) carbonate (BTC), also known as triphosgene.[1][2][5]
Q3: What are the key advantages of using bis(trichloromethyl) carbonate (BTC) as a chlorinating agent?
A3: The use of BTC is considered a green chemistry approach. It offers advantages such as enhanced safety, reliable production, low cost, high product yield and quality, simpler post-treatment, and reduced hazardous waste.[1][5]
Q4: What is a potential side product in the synthesis of this compound?
A4: A potential side product that can form during the synthesis is bis-(2-chloro-5-nitrophenyl)-sulfone.[2]
Q5: What are the recommended storage conditions for this compound?
A5: It is recommended to store this compound in a dry, cool, and well-ventilated place in tightly closed containers. It should be stored under an inert atmosphere as it is moisture-sensitive.[6][7] Incompatible materials to avoid during storage include strong oxidizing agents and strong acids.[7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
A: Low yields can stem from several factors related to reaction conditions and reagents. Here are some troubleshooting steps:
-
Incomplete Reaction: The reaction time or temperature may be insufficient. Depending on the chosen method, reaction times can range from 2 to 8 hours, and temperatures from 25 to 120°C.[1][2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Reagent Stoichiometry: The molar ratio of the substrate to the chlorinating agent is crucial. An excess of the chlorinating agent is generally used. For instance, when using thionyl chloride, a molar ratio of up to 5:1 (thionyl chloride to sulfonic acid) has been reported.[2]
-
Catalyst Inefficiency: When using bis(trichloromethyl) carbonate (BTC), an organic base such as triethylamine is used as a catalyst. Ensure the catalyst is of good quality and used in the correct proportion.[5]
-
Moisture Contamination: this compound is moisture-sensitive.[7] Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions, especially when using moisture-sensitive reagents like thionyl chloride.
Issue 2: Poor Product Purity
Q: The purity of my final product is not satisfactory. How can I improve it?
A: Impurities often arise from side reactions or incomplete removal of starting materials and byproducts. Consider the following purification strategies:
-
Recrystallization: This is a common method for purifying the final product. Solvents such as carbon tetrachloride have been used historically, though safer alternatives should be considered.[2]
-
Washing: After quenching the reaction mixture in ice water, the precipitated product should be thoroughly washed with water to remove any remaining acids.[2][8]
-
Optimizing the Reaction: As mentioned previously, the formation of side products like bis-(2-chloro-5-nitrophenyl)-sulfone can affect purity. Optimizing reaction conditions (e.g., temperature control) can minimize the formation of such impurities.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound from 2-chloro-5-nitrobenzenesulfonic acid.
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl chloride | Oleum (4-6%) | - | 45-100 | 3 | 92 | >99 | [2] |
| Chlorosulfonic acid | Oleum (4-6%) | - | 85-110 | 3 | 73 | >99 | [2] |
| Bis(trichloromethyl) carbonate (BTC) | Tetrahydrofuran | Triethylamine | 25-80 | 2-8 | 54.5 - 93.1 | 95.1 - 99.1 | [5] |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
-
A sulfonation mixture containing 2-chloro-5-nitro-benzenesulfonic acid (1.0 mol) in 4-6% oleum is placed in a reaction vessel at 45°C.[2]
-
Thionyl chloride (5.0 mol) is added dropwise over 1.5 hours, maintaining the temperature at 45-50°C.[2]
-
The mixture is stirred at this temperature for 1 hour.[2]
-
The temperature is then raised to 100 ± 2°C and held for 2 hours.[2]
-
After cooling to 20-25°C, the reaction mixture is carefully poured onto ice water, ensuring the temperature does not exceed 12°C.[2]
-
The precipitated product is collected by filtration and washed with water until acid-free.[2]
Method 2: Synthesis using Bis(trichloromethyl) carbonate (BTC)
-
To a solution of 2-chloro-5-nitrobenzene sulfonic acid in an organic solvent (e.g., tetrahydrofuran), an organic base (e.g., triethylamine) is added.[1][5]
-
Bis(trichloromethyl) carbonate (BTC) is then added to the mixture.[1][5]
-
The reaction is carried out at a temperature between 25 and 80°C for 2 to 8 hours.[1][5]
-
After the reaction is complete, the reaction liquid is subjected to post-treatment to isolate the 2-chloro-5-nitro-benzenesulfonyl chloride.[1]
Mandatory Visualization
Caption: Synthetic routes to this compound.
References
- 1. scispace.com [scispace.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]
- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. JP2588580B2 - Method for producing this compound and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Reactions with 2-Chloro-5-nitrobenzenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-nitrobenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most frequently encountered side products in reactions with this compound are the result of hydrolysis, impurities from its synthesis, or over-reaction with the nucleophile.
-
Hydrolysis Product: The most common side product is 2-chloro-5-nitrobenzenesulfonic acid , which forms when the sulfonyl chloride reacts with water present in the reaction mixture.[1] Sulfonyl chlorides are highly sensitive to moisture, and maintaining anhydrous conditions is crucial to minimize this side reaction.[1]
-
Synthesis Byproduct: A common impurity that may be carried over from the synthesis of this compound is bis(2-chloro-5-nitrophenyl) sulfone .[2] The presence of this byproduct is typically low (around 0.3-0.7%).[2]
-
Over-reaction with Primary Amines: When reacting with primary amines to form sulfonamides, it is possible to form a disulfonated amine as a side product if the reaction conditions are not carefully controlled.[1]
Q2: How can I minimize the formation of 2-chloro-5-nitrobenzenesulfonic acid during my reaction?
A2: To minimize the hydrolysis of this compound, it is essential to work under anhydrous conditions.
-
Dry Glassware and Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.[1]
-
Fresh Reagent: Use a fresh or recently purchased bottle of this compound, as it can hydrolyze over time if not stored properly.
Q3: I am seeing a persistent impurity in my final product after sulfonamide synthesis. What could it be and how can I remove it?
A3: A persistent impurity could be the unreacted this compound or the hydrolysis product, 2-chloro-5-nitrobenzenesulfonic acid.
-
Removal of Unreacted Sulfonyl Chloride: Unreacted sulfonyl chloride can often be removed by washing the organic layer with an aqueous solution of a mild base, such as sodium bicarbonate, during the work-up.
-
Removal of Sulfonic Acid: The sulfonic acid byproduct is acidic and can be removed by washing the organic extract with a basic solution (e.g., sodium bicarbonate) or by silica gel chromatography.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
Symptoms: The yield of the desired sulfonamide is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Sulfonyl Chloride | Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[1] |
| Poor Quality of Starting Material | Use a fresh bottle of this compound or purify the existing stock. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of the amine nucleophile. |
| Suboptimal Reaction Temperature | For reactions with amines, it is often beneficial to start at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. |
Issue 2: Formation of Multiple Products
Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Over-reaction with Primary Amine | Use a controlled stoichiometry, typically with a slight excess of the amine (1.1-1.2 equivalents). Add the sulfonyl chloride slowly to the amine solution at a low temperature to control the exotherm and minimize the formation of the disulfonated product.[1] |
| Presence of Water | As mentioned previously, the presence of water will lead to the formation of the corresponding sulfonic acid. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), it may compete with your desired nucleophile, leading to the formation of a sulfonate ester byproduct. Use a non-nucleophilic solvent such as dichloromethane, acetonitrile, or THF. |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Visualizations
Caption: Workflow for a typical sulfonamide synthesis.
Caption: A logical guide to troubleshooting low reaction yields.
While this compound itself is not directly implicated in modulating specific signaling pathways, its derivatives, particularly sulfonamides, are a well-established class of compounds with a wide range of biological activities. The biological effects of these derivatives are often attributed to their ability to inhibit specific enzymes or block protein-protein interactions. For instance, many antibacterial sulfonamides function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The nitroaromatic group present in this reagent can also be a key pharmacophore in its derivatives, with some nitro compounds exhibiting biological activity through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates.[3] Further research on the specific derivatives of this compound is necessary to elucidate their precise mechanisms of action and the signaling pathways they may affect.
References
Purification of 2-Chloro-5-nitrobenzenesulfonyl chloride reaction products by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-chloro-5-nitrobenzenesulfonyl chloride reaction products via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for effective purification. Based on documented procedures, effective solvents for this compound include diethyl ether and carbon tetrachloride.[1][2] Glacial acetic acid has also been successfully used for recrystallizing similar nitrobenzenesulfonyl chlorides.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.[4] A solvent screening step is highly recommended to find the optimal system for your specific product and impurity profile.
Q2: My product is "oiling out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point and inhibit crystal lattice formation.[5] To resolve this, you can try adding slightly more solvent to decrease saturation, lowering the temperature at which saturation occurs. If the problem persists, trituration of the oil with a non-polar solvent in which the product is poorly soluble (e.g., hexanes) can help induce solidification.[5]
Q3: What are the common impurities in the synthesis of this compound, and can recrystallization remove them?
A3: Common impurities include unreacted starting materials and side-products from the synthesis. A frequent byproduct is the formation of diaryl sulfones, such as bis-(2-chloro-5-nitrophenyl)-sulfone.[2][6] Another potential impurity is the corresponding sulfonic acid, which forms if the sulfonyl chloride product is exposed to water, particularly during aqueous workups.[5][6] Recrystallization is an effective method for removing these impurities, as they typically have different solubility profiles than the desired product, allowing them to remain in the cold solvent (mother liquor) after the pure product has crystallized.[4]
Q4: How can I prevent the degradation of my product during purification?
A4: this compound, like other sulfonyl chlorides, is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] To minimize degradation, it is crucial to use thoroughly dried glassware and anhydrous solvents for the recrystallization process.[6] If an aqueous workup is necessary before purification, it should be performed quickly and at low temperatures to reduce the risk of hydrolysis.[6]
Troubleshooting Guides
Issue 1: Low Yield or Product Recovery After Recrystallization
| Possible Cause | Recommended Solution |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep the product dissolved even after cooling, reducing recovery.[7] |
| Premature Crystallization | If insoluble impurities are present, a hot filtration step is necessary. This must be done quickly with pre-heated equipment to prevent the desired product from crystallizing in the funnel.[5][7] |
| Incomplete Crystallization | After slow cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the product from the solution.[7] Ensure sufficient time is allowed for crystallization to complete. |
| Inappropriate Solvent Choice | The product may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system; consider a mixed-solvent system to reduce solubility upon cooling.[8] |
Issue 2: Poor Purity or No Improvement After Recrystallization
| Possible Cause | Recommended Solution |
| Rapid Precipitation (Crashing Out) | The solution was cooled too quickly, trapping impurities within the precipitate.[7] Ensure a gradual, slow cooling process to allow for the formation of pure crystals. Do not disturb the solution as it cools.[7] |
| Inappropriate Solvent Choice | The impurities may have a solubility profile very similar to the product in the chosen solvent. Test different solvent systems (e.g., switching from ether to an ethanol/water or ethyl acetate/hexanes mixture).[5][8] |
| Co-crystallization of Impurities | If an impurity has a very similar structure, it may co-crystallize with the product. A second recrystallization or purification by another method, such as column chromatography, may be necessary. |
Data Presentation
Table 1: Recrystallization Solvents and Reported Melting Points
| Solvent System | Reported Melting Point (°C) | Notes |
| Diethyl Ether | 59 - 61.1[1] | A common and effective non-polar solvent for recrystallization.[1][2] |
| Carbon Tetrachloride | - | Mentioned as a recrystallization solvent in early literature.[1] |
| Glacial Acetic Acid | - | Effective for similar sulfonyl chlorides; requires thorough drying to remove residual acid.[3] |
| Ethanol / Water | - | A common polar solvent system suitable for many polar organic molecules.[5][9] |
| Ethyl Acetate / Hexanes | - | A medium/non-polar system effective for compounds of intermediate polarity.[5] |
Table 2: Purity and Yield Data from Synthesis Protocols
| Synthesis Method | Yield (Crude) | Purity (After Recrystallization) | Reference |
| Chlorosulfonation of p-nitrochlorobenzene | 92% | Not specified (m.p. 85-87°C) | [2] |
| Chlorosulfonation of p-nitrochlorobenzene | 73% | Not specified | [2] |
| From 5-nitro-2-chlorobenzenesulfonic acid | 92.9% | 98.9% | [10] |
| From 5-nitro-2-chlorobenzenesulfonic acid | 93.5% | 99.1% | [10] |
| From 5-nitro-2-chlorobenzenesulfonic acid | 81.4% | 96.6% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound solid. Add a small amount of the selected recrystallization solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent begins to boil.[5] Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding an excess of solvent.[7]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, sulfone byproducts) are visible in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated filter funnel (with fluted filter paper) into a clean, pre-heated flask. This step prevents the desired compound from crystallizing prematurely.[5]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature.[7] Slow cooling is essential for the formation of large, pure crystals.[7] Rushing this step by "shock cooling" can cause the product to precipitate, trapping impurities.[7]
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[7]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the crystals thoroughly, preferably under a vacuum, to remove all traces of solvent. The purity of the final product can be assessed by melting point analysis, which should show a sharp and elevated melting point range compared to the crude material.[7]
Visualizations
Caption: General experimental workflow for purification by recrystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- 1. JP2588580B2 - Method for producing this compound and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
How to avoid hydrolysis of 2-Chloro-5-nitrobenzenesulfonyl chloride during workup
This guide provides researchers, scientists, and drug development professionals with technical support for handling 2-Chloro-5-nitrobenzenesulfonyl chloride, focusing on the prevention of hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be decomposing during aqueous workup. What are the signs of hydrolysis?
A1: Hydrolysis of this compound yields 2-chloro-5-nitrobenzenesulfonic acid. Signs of significant hydrolysis during workup include:
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Poor yields of the desired sulfonyl chloride.
-
The presence of a water-soluble acidic impurity in your crude product.
-
Difficulty in inducing precipitation/crystallization of the product from the aqueous layer.
-
Changes in the pH of the aqueous layer.
Q2: How can I minimize the hydrolysis of this compound during my workup?
A2: The key to preventing hydrolysis is to minimize contact with water, especially at elevated temperatures and for prolonged periods. Here are several strategies:
-
Use of Anhydrous Conditions: Whenever possible, conduct your reaction and workup under anhydrous conditions. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Low-Temperature Aqueous Workup: If an aqueous workup is unavoidable, it should be performed rapidly and at a low temperature (0-5 °C) to reduce the rate of hydrolysis. The low solubility of this compound in cold water can aid in its precipitation, allowing for quick separation from the aqueous phase.
-
Non-Aqueous Workup: Consider a non-aqueous workup, such as direct filtration of the reaction mixture (if the product has precipitated) or extraction with a water-immiscible organic solvent followed by drying over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
Q3: Is it possible to perform an aqueous quench if my reaction solvent is miscible with water (e.g., acetic acid)?
A3: Yes, this is a common procedure in the synthesis of this compound. The reaction mixture is typically quenched by pouring it into a large volume of ice-water. This causes the poorly water-soluble sulfonyl chloride to precipitate rapidly, allowing for its isolation by filtration before significant hydrolysis can occur. The key is to use a large excess of ice-water to keep the temperature low and to filter the product immediately.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Workup
| Potential Cause | Troubleshooting Step |
| Prolonged contact with water | Minimize the time the sulfonyl chloride is in contact with the aqueous phase. Prepare for filtration in advance to ensure a rapid process. |
| Elevated temperature during workup | Ensure the aqueous solution is maintained at 0-5 °C throughout the quench and filtration process by using a sufficient amount of ice. |
| Product is too soluble in the workup solvent | If using a mixed solvent system, ensure the proportion of the organic solvent is low enough to induce precipitation upon quenching with water. |
| Incomplete precipitation | After quenching, stir the slurry for a short period (e.g., 15-30 minutes) in the cold to maximize precipitation before filtration. |
Issue 2: Product is Contaminated with 2-Chloro-5-nitrobenzenesulfonic acid
| Potential Cause | Troubleshooting Step |
| Hydrolysis during workup | Implement the strategies outlined in the FAQs to minimize hydrolysis (low temperature, rapid processing). |
| Inadequate washing of the crude product | Wash the filtered solid with copious amounts of cold water to remove any water-soluble sulfonic acid. |
| Purification challenges | If the sulfonic acid co-precipitates, consider recrystallization from a non-polar solvent or a solvent mixture where the sulfonic acid is insoluble. |
Experimental Protocols
Protocol 1: Rapid Aqueous Quench and Filtration
This protocol is suitable for reactions performed in water-miscible solvents like acetic acid.
-
Preparation: Prepare a large beaker or flask containing a slurry of ice and water (at least 10 volumes relative to the reaction volume).
-
Quenching: While vigorously stirring the ice-water slurry, slowly pour the reaction mixture into it. The this compound should precipitate as a solid.
-
Stirring: Continue to stir the resulting slurry at 0-5 °C for 15-30 minutes to ensure complete precipitation.
-
Filtration: Immediately collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water.
-
Drying: Dry the product under vacuum to remove residual water.
Protocol 2: Anhydrous Workup by Direct Filtration
This protocol is applicable if the product precipitates directly from the reaction mixture.
-
Cooling: Cool the reaction mixture to room temperature or below to ensure maximum precipitation.
-
Filtration: Filter the reaction mixture directly through a sintered glass funnel.
-
Washing: Wash the collected solid with a small amount of a cold, anhydrous, non-polar solvent (e.g., hexanes, diethyl ether) in which the product has low solubility.
-
Drying: Dry the product under vacuum.
Protocol 3: Non-Aqueous Extractive Workup
This protocol is an alternative to aqueous quenching.
-
Solvent Removal: If the reaction was performed in a volatile solvent, remove it under reduced pressure.
-
Dissolution/Suspension: Add a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the residue.
-
Washing: Transfer the solution/suspension to a separatory funnel and wash with a small amount of cold, saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with cold brine. Note: Perform these washes quickly to minimize contact with the aqueous phase.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the product.
Process Flow Diagram
Caption: Troubleshooting workflow for avoiding hydrolysis of this compound during workup.
Technical Support Center: Synthesis of Sulfonamides using 2-Chloro-5-nitrobenzenesulfonyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of sulfonamides synthesized from 2-chloro-5-nitrobenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of sulfonamides using this compound?
The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. This results in the formation of a sulfonamide bond and the elimination of hydrochloric acid (HCl). A base is typically required to neutralize the HCl produced.[1][2]
Q2: Which solvents are most suitable for this reaction?
Aprotic solvents are generally preferred to avoid unwanted side reactions with the sulfonyl chloride. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and water have been used successfully.[3][4] The choice of solvent can influence reaction rate and solubility of reactants.
Q3: What types of bases are recommended for this synthesis?
Non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are commonly used to scavenge the HCl byproduct.[1][3] In some cases, an excess of the amine reactant can also serve as the base.[5] For reactions with ammonia, aqueous ammonia (ammonia water) is often used.[4]
Q4: How does the reactivity of the amine affect the reaction conditions?
Highly nucleophilic amines (e.g., aliphatic amines) will react more readily with the sulfonyl chloride, often at lower temperatures. Less nucleophilic amines (e.g., anilines) may require higher temperatures or longer reaction times to achieve good conversion.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Degraded Sulfonyl Chloride | This compound is moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Ensure the reagent is stored in a desiccator and handled under anhydrous conditions.[5] |
| Insufficient Base | The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of base is used (typically 1.1-1.5 equivalents). For primary amines, using more than two equivalents of base like TEA can be beneficial.[5] |
| Low Reactivity of Amine | For weakly nucleophilic amines, consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine completion.[5] |
| Poor Solubility | If reactants are not fully dissolved, the reaction rate will be slow. Choose a solvent in which both the amine and the sulfonyl chloride are soluble. Gentle heating may be required. |
Issue 2: Formation of Multiple Products (Impure Sample)
| Possible Cause | Troubleshooting Step |
| Disulfonylation of Primary Amines | Primary amines (R-NH₂) can react with two molecules of the sulfonyl chloride to form a disulfonamide byproduct (R-N(SO₂Ar)₂).[5] To minimize this, add the sulfonyl chloride solution slowly and dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.[5] Maintaining a lower reaction temperature (e.g., 0 °C) can also help. |
| Hydrolysis of Sulfonyl Chloride | The presence of water will lead to the formation of 2-chloro-5-nitrobenzenesulfonic acid. Use anhydrous solvents and dry glassware to prevent this side reaction.[5] |
| Side Reactions with the Nitro or Chloro Groups | While less common under standard sulfonylation conditions, highly reactive nucleophiles or harsh conditions could potentially lead to substitution at the aromatic ring. Stick to optimized reaction temperatures and times. |
| Formation of Bis-(2-chloro-5-nitrophenyl) sulfone | This byproduct can sometimes be found in the synthesis of the starting material, this compound, and may be carried over as an impurity.[6] Ensure the purity of the starting sulfonyl chloride. |
Data on Yield Optimization
The following table summarizes data from patent literature for the synthesis of 5-chloro-2-nitrobenzenesulfonamide, illustrating the effect of reaction conditions on yield.
| Molar Ratio (Sulfonyl Chloride:Water:Ammonia) | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 1:18:2 | 50 | 1.5 | 35.2 |
| 1:20:3 | 30 | 0.67 | 72.6 |
| 1:24:4 | 60 | 0.67 | 85.3 |
Data sourced from patent CN103570595A.
Diagrams and Workflows
General Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Detailed Experimental Protocol (General)
This protocol is a general guideline and may require optimization for specific amines.
1. Materials and Setup:
-
Amine (1.0 equivalent)
-
This compound (1.05 - 1.2 equivalents)
-
Anhydrous base (e.g., Triethylamine, 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line.
-
All glassware should be oven or flame-dried before use.
2. Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.[5]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[5]
-
Reagent Addition: Dissolve this compound (1.05-1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes. A slow addition is critical to control the reaction's exothermic nature and minimize side reactions.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-12 hours. The reaction progress should be monitored by TLC or HPLC until the starting amine is consumed.[5]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by water, and finally a saturated brine solution.
-
-
Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
References
- 1. cbijournal.com [cbijournal.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
Technical Support Center: TLC Monitoring of Reactions Involving 2-Chloro-5-nitrobenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for monitoring reactions involving 2-chloro-5-nitrobenzenesulfonyl chloride using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How can I visualize this compound and its derivatives on a TLC plate?
A1: Since this compound and many of its derivatives, such as sulfonamides, are aromatic and contain a nitro group, they are often UV-active. The most common and non-destructive method for visualization is using a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator (e.g., F254).[1][2] Compounds that absorb UV light will appear as dark spots against the glowing green background of the plate.[2] For compounds that are not UV-active or for enhanced visualization, various chemical stains can be used.[3] Staining is a destructive method.[4] Common stains include potassium permanganate, which is a general stain for oxidizing compounds, and specific stains for functional groups like ninhydrin for primary/secondary amines if your starting amine is visible on TLC.[5]
Q2: What is a "cospot" and why is it important in TLC reaction monitoring?
A2: A cospot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[6] This is a critical control to confirm if the starting material has been consumed, especially when the reactant and product have very similar Rf values. If the starting material is still present, the cospot will often appear as an elongated or "snowman-shaped" spot. If the reaction is complete, the cospot should look identical to the reaction mixture spot.[6]
Q3: My TLC spots are streaking. What could be the cause?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overload: Applying too much sample to the plate is a common cause. Try diluting your sample before spotting it.[7]
-
Highly Polar Compounds: Very polar compounds may streak on silica gel. Adding a small amount of a polar solvent like acetic acid or formic acid (0.1–2.0%) to the mobile phase can help for acidic compounds, while a base like triethylamine (0.1–2.0%) can be beneficial for basic compounds.[7]
-
Inappropriate Solvent System: The chosen eluent may not be suitable for your compound. Experiment with different solvent systems of varying polarities.
-
Compound Instability: The compound might be decomposing on the silica gel plate.
Q4: The Rf values of my starting material and product are too close to distinguish. What can I do?
A4: When the retention factors (Rf) are very similar, you can try the following:
-
Change the Solvent System: Experiment with different mobile phases. Using a less polar or more polar solvent system can often improve separation.[8] Sometimes, a multi-component solvent system is necessary.
-
Use a Cospot: As mentioned earlier, a cospot can help determine if the starting material is still present.[6]
-
2D TLC: Run the TLC in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. This can help separate compounds with similar polarities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No spots are visible on the TLC plate. | The sample is too dilute. The compound is not UV-active, and no stain was used. The compound may have evaporated from the plate if it is volatile. The solvent level in the developing chamber was above the spotting line, causing the sample to dissolve in the solvent pool. | Concentrate your sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[7] Use a chemical stain for visualization.[3] Ensure you visualize the plate immediately after development.[2] Make sure the solvent level in the chamber is below the baseline where you spotted your samples.[7] |
| A new, very polar spot appears at the baseline. | This is likely the hydrolysis of this compound to the corresponding 2-chloro-5-nitrobenzenesulfonic acid. This happens if there is moisture in your reaction. | Ensure you are using anhydrous solvents and oven-dried glassware for your reaction. Running the reaction under an inert atmosphere (like nitrogen or argon) can also prevent this.[9] |
| Spots are too high (high Rf) or too low (low Rf) on the plate. | The eluent is too polar (high Rf) or not polar enough (low Rf). | If the spots are too close to the solvent front (high Rf), decrease the polarity of your eluent (e.g., increase the proportion of the non-polar solvent).[7] If the spots are too close to the baseline (low Rf), increase the polarity of your eluent (e.g., increase the proportion of the polar solvent).[7] A good target Rf value is generally between 0.3 and 0.7.[8] |
| An unexpected, less polar spot appears. | In reactions with primary amines, this could be the di-sulfonylation product, where two molecules of the sulfonyl chloride react with the amine. | Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride. Monitor the reaction closely and stop it once the starting amine is consumed.[9] |
Quantitative Data
The retention factor (Rf) is a key parameter in TLC and is dependent on the stationary phase, mobile phase, and the compound's structure. Below are typical Rf values for this compound and related compounds on silica gel plates.
| Compound | Mobile Phase (v/v) | Typical Rf Value |
| This compound | Hexane / Ethyl Acetate (2:1) | ~ 0.6 - 0.7 |
| 2-chloro-5-nitrobenzenesulfonamide | Hexane / Ethyl Acetate (2:1) | ~ 0.3 - 0.4 |
| 2-chloro-5-nitrobenzenesulfonic acid (hydrolysis byproduct) | Hexane / Ethyl Acetate (2:1) | ~ 0.0 (baseline) |
| A typical primary or secondary amine reactant | Hexane / Ethyl Acetate (2:1) | Variable (often lower than the sulfonamide) |
Note: These are approximate values and can vary based on specific experimental conditions such as temperature, chamber saturation, and the specific brand of TLC plates.
Experimental Protocols
Detailed Protocol for TLC Monitoring of the Reaction of this compound with a Primary Amine
This protocol outlines the steps for monitoring the progress of a sulfonamide synthesis reaction.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 2:1 v/v) is a good starting point.
-
Samples:
-
A solution of your starting amine in a volatile solvent.
-
A solution of this compound in a volatile solvent.
-
An aliquot of the reaction mixture.
-
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and close the lid. Allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes for spotting: one for the starting amine (SM), one for the cospot (Co), and one for the reaction mixture (Rxn).[6]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the starting amine solution to the "SM" lane on the baseline.
-
Apply a spot of the starting amine to the "Co" lane.
-
Using a new capillary tube, carefully spot the reaction mixture directly on top of the starting amine spot in the "Co" lane.
-
Spot the reaction mixture in the "Rxn" lane.
-
Keep the spots small and concentrated.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline with the spots is above the solvent level. Close the lid and allow the solvent to travel up the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualize the Results: View the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Interpret the Results:
-
t=0 (start of reaction): The "Rxn" lane should show a prominent spot corresponding to the starting amine and the sulfonyl chloride.
-
During the reaction: The intensity of the starting material spots in the "Rxn" lane will decrease, and a new spot (the sulfonamide product) will appear. The product will typically have a different Rf value than the starting materials.
-
Reaction completion: The starting material spots should no longer be visible in the "Rxn" lane, and the product spot should be prominent.
-
Visualizations
Caption: Chemical reaction pathway for sulfonamide synthesis.
Caption: Experimental workflow for TLC monitoring.
Caption: Logical troubleshooting guide for common TLC issues.
References
- 1. epfl.ch [epfl.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organomation.com [organomation.com]
- 4. m.youtube.com [m.youtube.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. How To [chem.rochester.edu]
- 7. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 8. Home Page [chem.ualberta.ca]
- 9. benchchem.com [benchchem.com]
Removal of unreacted 2-Chloro-5-nitrobenzenesulfonyl chloride from a reaction mixture
Topic: Removal of Unreacted 2-Chloro-5-nitrobenzenesulfonyl Chloride from a Reaction Mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The most common strategies involve converting the unreacted sulfonyl chloride into a more easily separable substance and then using a purification technique based on the differing physical properties of the desired product and the byproducts. The main approaches are:
-
Aqueous Quench and Extraction: This is the most common initial step. The reaction mixture is treated with an aqueous solution, often a mild base like sodium bicarbonate, to hydrolyze the reactive sulfonyl chloride into the corresponding water-soluble sulfonic acid. The desired organic-soluble product can then be separated by liquid-liquid extraction.
-
Chromatography: Flash column chromatography is a highly effective method for separating the desired sulfonamide product from both the unreacted sulfonyl chloride and other impurities based on differences in polarity.
-
Recrystallization: If the desired sulfonamide is a solid, recrystallization from a suitable solvent system can be an excellent technique for achieving high purity, as impurities and unreacted starting materials remain in the mother liquor.
-
Scavenger Resins: Nucleophilic resins can be used to react selectively with the excess electrophilic sulfonyl chloride. The resulting resin-bound byproduct can then be easily removed by filtration.
Q2: What is the byproduct formed during an aqueous quench, and what are its properties?
A2: The aqueous quench hydrolyzes this compound to form 2-chloro-5-nitrobenzenesulfonic acid. This sulfonic acid is a highly polar, water-soluble compound, which allows for its efficient removal from the organic layer during an extractive workup.[1][2]
Q3: How can I monitor the progress of the removal of the unreacted sulfonyl chloride?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude reaction mixture and the fractions from your purification, you can visualize the separation of the desired product from the unreacted sulfonyl chloride and other impurities. A UV lamp is often used for visualization, as aromatic compounds like the sulfonyl chloride and the sulfonamide product are typically UV-active.[3] Staining with iodine vapor can also be used to visualize the spots.[3]
Q4: Is this compound stable on silica gel for column chromatography?
A4: Yes, this compound is generally stable enough for purification by silica gel chromatography. However, it is a reactive compound, so prolonged exposure to the acidic silica gel is not recommended. It is best to perform the chromatography relatively quickly.
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Low yield after aqueous workup. | The desired sulfonamide product may have some water solubility, leading to loss during the extraction phase. The product may also be partially hydrolyzing under the quench conditions. | Minimize the volume of the aqueous washes. Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer. Ensure the pH of the aqueous layer is not excessively high to prevent hydrolysis of the sulfonamide. |
| The organic layer is difficult to dry, or the final product is an oil instead of an expected solid. | Residual 2-chloro-5-nitrobenzenesulfonic acid can act as an impurity that prevents crystallization. The presence of other polar impurities can also have this effect. | Perform an additional wash of the organic layer with a saturated sodium bicarbonate solution to ensure all the sulfonic acid has been removed. If the product remains an oil, purification by column chromatography is recommended. |
| TLC analysis shows a streak of a polar impurity. | This is likely due to residual 2-chloro-5-nitrobenzenesulfonic acid that was not completely removed during the aqueous workup. | Wash the organic solution again with saturated sodium bicarbonate solution. Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating. |
| Multiple spots are observed on TLC after purification, indicating impure fractions from column chromatography. | The polarity of the eluent may not be optimal for separating the product from the unreacted starting material or other byproducts. The column may have been overloaded. | Optimize the solvent system for TLC before running the column to ensure good separation between the spots. Use a gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity. Ensure not to overload the column with too much crude material. |
| The desired product co-crystallizes with impurities during recrystallization. | The chosen recrystallization solvent may not be ideal for selectively crystallizing the desired product. | Experiment with different solvent systems, including mixed solvent systems. Sometimes, a slow cooling rate can improve the selectivity of crystallization. If co-crystallization persists, a preliminary purification by column chromatography may be necessary before recrystallization.[4] |
Data Presentation
The following table provides an illustrative comparison of the effectiveness of different purification methods for the removal of unreacted this compound. The actual efficiencies can vary depending on the specific reaction conditions and the properties of the desired product.
| Purification Method | Typical Purity Achieved | Typical Recovery | Primary Application | Notes |
| Aqueous Quench & Extraction | 70-90% | >90% | Bulk removal of the hydrolyzed sulfonyl chloride. | Highly effective for removing the water-soluble 2-chloro-5-nitrobenzenesulfonic acid. May not remove other organic-soluble impurities. |
| Flash Column Chromatography | >98% | 70-95% | High-purity separation of the product from unreacted starting material and byproducts. | Efficiency depends on the polarity difference between the product and impurities. |
| Recrystallization | >99% | 60-90% | Final purification of a solid product to obtain high purity. | Requires the desired product to be a solid with suitable solubility properties. |
| Scavenger Resin | >95% | >85% | Selective removal of excess electrophilic reagents. | Can be a quick and efficient method, but the cost of the resin may be a factor. |
Experimental Protocols
Protocol 1: Aqueous Quench and Extractive Workup
This protocol describes the initial workup of a reaction mixture to hydrolyze and remove the bulk of the unreacted this compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add the reaction mixture to a vigorously stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. The rate of addition should be controlled to prevent excessive foaming.
-
After the addition is complete, continue stirring the mixture for 15-30 minutes to ensure complete hydrolysis of the sulfonyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of the crude product obtained from the extractive workup.
Materials:
-
Crude product
-
Silica gel (for flash chromatography)
-
A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), determined by prior TLC analysis
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the organic solvent used for the reaction or the eluent.
-
Adsorb the crude product onto a small amount of silica gel by adding the silica to the dissolved product and then removing the solvent under reduced pressure.
-
Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sulfonamide.
Mandatory Visualization
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of a sulfonamide product and the removal of unreacted this compound.
Caption: Workflow for the purification of a sulfonamide product.
Decision-Making for Purification Method Selection
This diagram provides a logical guide for selecting the most appropriate purification method based on the state of the crude product and the nature of the impurities.
References
Stability of 2-Chloro-5-nitrobenzenesulfonyl chloride in different solvent systems
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2-Chloro-5-nitrobenzenesulfonyl chloride in various solvent systems. This resource offers troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound is a reactive compound and is particularly sensitive to moisture.[1] In protic solvents like water and alcohols, it will undergo solvolysis to form the corresponding sulfonic acid or sulfonate ester. Its stability is significantly higher in anhydrous aprotic solvents.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway in the presence of nucleophilic solvents is solvolysis.
-
Hydrolysis: In the presence of water, it hydrolyzes to 2-chloro-5-nitrobenzenesulfonic acid.[2]
-
Alcoholysis: In alcoholic solvents (e.g., methanol, ethanol), it undergoes alcoholysis to form the corresponding methyl or ethyl 2-chloro-5-nitrobenzenesulfonate.
Q3: Which solvents are recommended for reactions using this compound?
A3: Anhydrous aprotic solvents are generally recommended to minimize degradation of the sulfonyl chloride. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and toluene. It is crucial to use solvents with very low water content.
Q4: How should I store solutions of this compound?
A4: Solutions of this compound, particularly in aprotic solvents, should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[3] For short-term storage, refrigeration is recommended to slow down potential degradation. Long-term storage of solutions is not generally advised due to the compound's reactivity.
Q5: My reaction with this compound is giving a low yield. Could solvent instability be the cause?
A5: Yes, the instability of this compound in the reaction solvent is a common reason for low yields in reactions like sulfonamide formation. If you are using a protic solvent or an aprotic solvent that has not been properly dried, a significant portion of your starting material may be consumed by solvolysis. See the troubleshooting guide below for more details.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Formation Reaction
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Solvent-mediated degradation of this compound. | 1. Ensure the use of anhydrous solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves, distillation).2. Switch to a less nucleophilic aprotic solvent (e.g., from THF to DCM or toluene).3. Add the this compound to the reaction mixture at a lower temperature (e.g., 0 °C) to minimize its exposure to reaction conditions before reacting with the amine. | Increased yield of the desired sulfonamide product and reduced formation of the corresponding sulfonic acid or sulfonate ester byproduct. |
| Presence of moisture in reagents or glassware. | 1. Dry all glassware in an oven before use.2. Ensure that the amine and any other reagents are anhydrous. | Minimized hydrolysis of the sulfonyl chloride, leading to a higher effective concentration of the reagent and improved yield. |
| Reaction with a primary or secondary amine leading to di-sulfonylation. | 1. Add the this compound solution dropwise to the amine solution to avoid localized high concentrations of the sulfonyl chloride.2. Use a slight excess of the amine relative to the sulfonyl chloride. | Reduced formation of the di-sulfonamide byproduct, leading to a cleaner reaction and easier purification. |
Issue 2: Appearance of Unknown Impurities in TLC or LC-MS Analysis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of this compound. | 1. Analyze a sample of the this compound solution by LC-MS or TLC before starting the reaction to check for pre-existing impurities.2. Identify the impurity. The sulfonic acid will be significantly more polar than the sulfonyl chloride. The sulfonate ester (if using an alcohol solvent) will have a polarity closer to the starting material. | Confirmation of whether the impurity is a degradation product. This will inform the need to use fresh reagent or purify the existing stock. |
| Reaction with solvent impurities. | 1. Use high-purity, anhydrous solvents.2. Check the solvent's certificate of analysis for potential reactive impurities. | A cleaner reaction profile with fewer side products. |
Data Presentation
Table 1: Estimated Relative Stability of this compound in Common Solvents at Room Temperature
| Solvent | Solvent Type | Estimated Half-life (t½) | Primary Degradation Product |
| Water | Protic, Nucleophilic | Minutes to Hours | 2-Chloro-5-nitrobenzenesulfonic acid |
| Methanol | Protic, Nucleophilic | Hours | Methyl 2-chloro-5-nitrobenzenesulfonate |
| Ethanol | Protic, Nucleophilic | Hours | Ethyl 2-chloro-5-nitrobenzenesulfonate |
| Acetonitrile | Aprotic, Polar | Days to Weeks | 2-Chloro-5-nitrobenzenesulfonic acid (with trace water) |
| Tetrahydrofuran (THF) | Aprotic, Polar | Days to Weeks | 2-Chloro-5-nitrobenzenesulfonic acid (with trace water) |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Weeks to Months | 2-Chloro-5-nitrobenzenesulfonic acid (with trace water) |
| Toluene | Aprotic, Nonpolar | Weeks to Months | 2-Chloro-5-nitrobenzenesulfonic acid (with trace water) |
| Dimethylformamide (DMF) | Aprotic, Polar | Days to Weeks | 2-Chloro-5-nitrobenzenesulfonic acid (with trace water) |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Days to Weeks | 2-Chloro-5-nitrobenzenesulfonic acid (with trace water) |
Note: The half-life values are estimations based on the known reactivity of benzenesulfonyl chlorides and the influence of electron-withdrawing groups.[2][4] Actual stability will depend on the purity of the solvent (especially water content) and storage conditions.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This protocol outlines a general method for monitoring the degradation of this compound in a given solvent system.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]
2. Materials:
-
This compound
-
Solvent of interest (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
3. HPLC Conditions (starting point, may require optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio (e.g., 50% B), and ramp up to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), dilute a sample of the stock solution with the mobile phase and inject it into the HPLC to obtain the initial peak area of the this compound.
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution, dilute it in the same manner, and inject it into the HPLC.
-
Monitor the decrease in the peak area of the this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to the initial peak area.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Degradation pathways of this compound in different solvent types.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-5-nitrobenzenesulfonyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 2-Chloro-5-nitrobenzenesulfonyl chloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its reactions?
A1: this compound is a corrosive and moisture-sensitive compound.[1][2] The primary hazards include:
-
Corrosivity: It can cause severe burns to the skin and eyes.[1][2]
-
Exothermic Reactions: Its reactions, particularly with nucleophiles like amines and alcohols, are often highly exothermic and can lead to a rapid increase in temperature if not properly controlled.
-
Reactivity with Water: It reacts with water and moisture to produce corrosive hydrochloric acid and 2-chloro-5-nitrobenzenesulfonic acid.
-
Gas Evolution: Reactions can generate hydrogen chloride (HCl) gas, which is corrosive and toxic.
Q2: What are the initial signs of a runaway reaction when using this compound?
A2: Early detection of a potential runaway reaction is critical for maintaining safety. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature.
-
Rapid gas evolution, potentially leading to an increase in reactor pressure.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with external cooling applied.
Q3: What immediate steps should be taken if a runaway reaction is suspected?
A3: In the event of a suspected runaway reaction, prioritize safety by following these steps:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If it is safe to do so, immediately cease the addition of any reagents.
-
Enhance cooling by adding more of the cooling medium (e.g., ice, dry ice) to the external cooling bath.
-
If the reaction is equipped with a quenching system, activate it according to the established protocol.
-
Do not attempt to seal a vessel that is experiencing a runaway reaction, as this could lead to a dangerous pressure buildup.
Q4: How can I minimize the risk of an exothermic event when scaling up a reaction with this compound?
A4: Scaling up reactions requires careful planning and execution.[3] Key considerations include:
-
Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment, ideally using reaction calorimetry, to understand the heat of reaction and the rate of heat generation.
-
Gradual Scale-Up: Increase the reaction scale in small, manageable increments (e.g., 2-fold or 3-fold).[3]
-
Efficient Heat Transfer: Ensure the larger reactor has adequate heat transfer capabilities. The surface area-to-volume ratio decreases on scale-up, which can make cooling less efficient.[4]
-
Controlled Reagent Addition: Use a syringe pump or an addition funnel for the slow, controlled addition of reagents. This is crucial for managing the rate of the exothermic reaction.[2]
-
Continuous Monitoring: Continuously monitor the internal reaction temperature throughout the entire process.[3]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent addition is too fast. | Reduce the rate of addition of this compound or the nucleophile. | A more controlled and gradual increase in temperature that can be managed by the cooling system. |
| Inadequate cooling. | Ensure the cooling bath is at the target temperature and that there is good thermal contact with the reaction vessel. Increase the efficiency of the cooling bath by using a mixture like ice/salt or dry ice/acetone. | The reaction temperature stabilizes at the desired setpoint. |
| Concentration of reactants is too high. | Dilute the reaction mixture with an appropriate anhydrous solvent. | The rate of reaction and heat generation will be reduced, allowing for better temperature control. |
Issue 2: Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of this compound. [1][2] | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] | Minimized formation of 2-chloro-5-nitrobenzenesulfonic acid, leading to a cleaner reaction and higher yield of the desired product. |
| Di-sulfonylation of primary amines. [1] | Use a slight excess of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution. Monitor the reaction progress and stop it once the starting amine is consumed.[2] | Preferential formation of the mono-sulfonated product. |
| Reaction with solvent. | Avoid using nucleophilic solvents such as alcohols unless they are the intended reactant. Opt for inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[1] | Prevention of solvent-related byproduct formation. |
Issue 3: Difficulties in Quenching the Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Quenching with water is too vigorous. | Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat of quenching effectively.[5][6][7] | A controlled and safe quenching process without excessive splashing or fuming. |
| Incomplete quenching. | After the initial quench with ice/water, allow the mixture to stir for an extended period to ensure all reactive species are neutralized. Test the pH of the aqueous layer to confirm the reaction is complete. | A fully quenched and safe mixture for work-up and disposal. |
| Precipitation of a viscous oil instead of a solid. | Ensure efficient stirring during quenching to promote the formation of a filterable solid. If an oil persists, it may be necessary to extract the product with a suitable organic solvent. | Isolation of the product as a manageable solid or a solution ready for further purification. |
Quantitative Data
Table 1: Recommended Temperature Ranges for Reactions
| Reaction Type | Reactant | Recommended Temperature (°C) | Notes |
| Sulfonamide formation | Primary/Secondary Amine | 0 to Room Temperature | Addition of the sulfonyl chloride should be done at 0°C.[2] |
| Sulfonate ester formation | Alcohol | 0 to Room Temperature | Base is typically required. The reaction can be highly exothermic. |
| Synthesis of this compound | 2-chloro-5-nitroaniline | 0 | Diazotization and subsequent reaction with SO₂/CuCl₂ should be maintained at low temperatures. |
| Synthesis of this compound | 2-chloro-5-nitrobenzene sulfonic acid | 25 to 80 | Reaction with bis(trichloromethyl) carbonate.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines a general method for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Quenching Procedure for a Reaction Mixture
This protocol describes a safe method for quenching a reaction mixture containing unreacted this compound.
Materials:
-
Reaction mixture
-
Large beaker
-
Crushed ice
-
Stir plate and large stir bar
Procedure:
-
In a large beaker, place a generous amount of crushed ice (at least 10 times the volume of the reaction mixture).
-
Place the beaker on a stir plate and begin vigorous stirring.
-
Slowly and carefully pour the reaction mixture in a thin stream into the center of the vortex of the stirring ice.
-
The addition should be slow enough to control the exotherm and any gas evolution.
-
Once the addition is complete, continue stirring the mixture for at least 30 minutes to ensure complete hydrolysis of any unreacted sulfonyl chloride.
-
The resulting solid can be collected by filtration, or the product can be extracted with a suitable organic solvent.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting guide for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. catsci.com [catsci.com]
- 5. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 6. JP2588580B2 - Method for producing this compound and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. article.sapub.org [article.sapub.org]
- 9. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (2012) | Wenxia Gao | 1 Citations [scispace.com]
- 10. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Amine Derivatives: Evaluating 2-Chloro-5-nitrobenzenesulfonyl Chloride Against Common Derivatizing Agents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines by High-Performance Liquid Chromatography (HPLC) is a frequent analytical challenge. Many amine-containing compounds lack a native chromophore or fluorophore, necessitating a derivatization step to enhance their detectability. This guide provides a comparative overview of 2-Chloro-5-nitrobenzenesulfonyl chloride as a potential derivatizing agent, benchmarked against established alternatives. The performance of these agents is compared based on reaction conditions, derivative stability, and detection sensitivity, supported by generalized experimental protocols.
Performance Comparison of Derivatizing Agents
This compound belongs to the sulfonyl chloride class of reagents, which react with primary and secondary amines to form stable sulfonamides. The presence of the nitro group on the benzene ring is expected to provide a strong chromophore, enabling sensitive UV detection. Its performance characteristics can be inferred and compared with other common derivatizing agents like Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
| Derivatizing Agent | Analyte Compatibility | Reaction Time & Temp. | Derivative Stability | Detection Method | Key Advantages & Disadvantages |
| This compound (Proposed) | Primary & Secondary Amines | ~60 min, 40-60°C (estimated) | Expected to be high | UV | Advantages: Stable derivatives, suitable for both primary and secondary amines. Disadvantages: Requires heating, potential for reagent-related interfering peaks. |
| Dansyl Chloride | Primary & Secondary Amines | 30-60 min, Room Temp to 60°C | High | Fluorescence, UV | Advantages: High sensitivity, stable derivatives, reacts with both primary and secondary amines.[1] Disadvantages: Excess reagent must be removed, relatively long reaction time.[2] |
| o-Phthalaldehyde (OPA) with a thiol | Primary Amines | ~1-2 min, Room Temp | Low (can be unstable)[3][4] | Fluorescence | Advantages: Very fast reaction, ideal for automation.[2][3] Disadvantages: Derivatives are unstable, does not react with secondary amines.[3] |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | ~30 min, Room Temp | Moderate to High | Fluorescence, UV | Advantages: High sensitivity, reacts with both primary and secondary amines. Disadvantages: Excess reagent needs to be removed to avoid interference. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for the derivatization of a generic amine-containing analyte.
Protocol 1: Derivatization with this compound (Hypothetical)
This protocol is based on the general reactivity of sulfonyl chlorides with amines.
-
Materials :
-
Amine-containing sample
-
This compound solution (e.g., 10 mg/mL in acetone)
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)
-
Quenching solution (e.g., 2 M HCl)
-
HPLC-grade solvents
-
-
Procedure :
-
To 100 µL of the sample solution in the aqueous buffer, add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 50°C for 60 minutes.
-
After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction.
-
Inject an aliquot of the reaction mixture into the HPLC system.
-
-
HPLC Analysis :
-
Column : C18 reversed-phase column
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate : 1.0 mL/min
-
Detection : UV at a wavelength determined by the absorption maximum of the derivative (likely in the range of 254-340 nm).
-
Protocol 2: Derivatization with Dansyl Chloride
-
Materials :
-
Amine-containing sample
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone)
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 9.5)
-
Quenching solution (e.g., 5% formic acid)
-
HPLC-grade solvents
-
-
Procedure :
-
To 100 µL of the sample solution, add 100 µL of the aqueous buffer and 200 µL of the Dansyl Chloride solution.
-
Vortex and let the reaction proceed for 45 minutes at 60°C in the dark.
-
Add 50 µL of the quenching solution to react with excess Dansyl Chloride.
-
Inject the derivatized sample into the HPLC system.
-
-
HPLC Analysis :
-
Column : C18 reversed-phase column
-
Mobile Phase : Gradient of acetonitrile and 0.1 M ammonium acetate buffer.
-
Flow Rate : 1.0 mL/min
-
Detection : Fluorescence (Excitation: ~340 nm, Emission: ~530 nm) or UV at 254 nm.[2]
-
Protocol 3: Derivatization with OPA/3-MPA
This protocol is based on a rapid, automated derivatization method.[2]
-
Materials :
-
Procedure :
-
This reaction is typically performed in an autosampler immediately before injection.[3]
-
Mix the amine sample with the OPA reagent. The reaction is nearly instantaneous (less than 2 minutes) at room temperature.[2][3]
-
Inject the derivatized sample immediately onto the HPLC system due to the instability of the derivatives.[2]
-
-
HPLC Analysis :
-
Column : C18 reversed-phase column
-
Mobile Phase : Gradient of acetonitrile and a phosphate or acetate buffer.
-
Flow Rate : 1.0 mL/min
-
Detection : Fluorescence (Excitation: ~340 nm, Emission: ~450 nm).[3]
-
Visualizing the Workflow and Decision Process
To aid in the selection and implementation of a derivatization strategy, the following diagrams illustrate the general experimental workflow and a logical decision-making process.
Caption: A generalized workflow for pre-column derivatization of amines for HPLC analysis.
Caption: A decision-making flowchart for choosing an appropriate amine derivatizing agent.
References
Characterization of 2-Chloro-5-nitrobenzenesulfonyl Chloride Adducts by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of adducts formed by 2-chloro-5-nitrobenzenesulfonyl chloride using mass spectrometry. Due to a lack of direct studies on simple adduct formation, this document focuses on the application of this compound as a derivatization reagent for analytes, particularly peptides and amino acids, which is a more common application for sulfonyl chlorides in mass spectrometry. The guide compares its potential performance with other sulfonyl chloride-based derivatization reagents, supported by analogous experimental data from the literature.
Introduction
This compound is a reactive compound containing a sulfonyl chloride group. While direct adduct formation with this molecule in a mass spectrometer is not extensively documented, its chemical properties make it a candidate for a derivatization reagent. Derivatization is a technique used to modify an analyte to enhance its detection and analysis by improving its chromatographic properties, ionization efficiency, and directing its fragmentation in mass spectrometry. This is particularly useful for the analysis of polar molecules like amino acids and peptides.
This guide will explore the expected characteristics of this compound derivatives in mass spectrometry, drawing comparisons with well-established sulfonyl chloride reagents such as Dansyl chloride and others.
Comparison of Sulfonyl Chloride Derivatization Reagents
The choice of a derivatization reagent is critical for the successful analysis of target molecules by mass spectrometry. The ideal reagent should react specifically and efficiently with the analyte, improve its ionization, and provide predictable and informative fragmentation patterns.
| Feature | This compound (Predicted) | Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Pyridine-3-sulfonyl chloride |
| Reactive Group | Sulfonyl chloride (-SO₂Cl) | Sulfonyl chloride (-SO₂Cl) | Sulfonyl chloride (-SO₂Cl) |
| Target Functional Groups | Primary and secondary amines, phenols | Primary and secondary amines, phenols | Phenolic hydroxyl groups |
| Mass Shift (Da) | ~220 | ~233 | ~140 |
| Ionization Enhancement | Expected to improve ionization in both positive and negative ion modes due to the nitro group. | The dimethylamino group provides a site for efficient protonation, enhancing positive ion mode detection.[1] | The pyridine nitrogen can be protonated, aiding in positive ion mode detection. |
| Characteristic Fragmentation | Predicted to show a characteristic neutral loss of SO₂ (64 Da) and potentially a fragment ion corresponding to the 2-chloro-5-nitrophenyl group. Analogy with 2-nitrophenylsulfonyl derivatives suggests a characteristic fragment ion related to the reagent moiety.[2] | Produces a characteristic product ion at m/z 171 in MS/MS, corresponding to the protonated dimethylaminonaphthalene moiety.[1] | Generates analyte-specific fragments during MS/MS analysis, which enhances method specificity.[3] |
| Selectivity | Reacts with a broad range of primary and secondary amines and phenols. | Reacts with a broad range of primary and secondary amines and phenols. | More selective for phenolic hydroxyl groups.[3] |
Experimental Protocols
General Derivatization Protocol for Peptides/Amino Acids:
-
Sample Preparation: Dissolve the peptide or amino acid sample in a suitable buffer, typically a slightly alkaline solution (e.g., 100 mM sodium bicarbonate or borate buffer, pH 8-9) to facilitate the reaction with the sulfonyl chloride.
-
Reagent Preparation: Prepare a fresh solution of this compound in an aprotic organic solvent such as acetonitrile or acetone.
-
Derivatization Reaction: Add an excess of the this compound solution to the sample solution. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 30-60 minutes.
-
Reaction Quenching: Quench the reaction by adding a small amount of an amine-containing reagent (e.g., Tris buffer) or by acidification.
-
Sample Cleanup: Remove excess reagent and byproducts using solid-phase extraction (SPE) with a C18 cartridge or by liquid-liquid extraction.
-
LC-MS/MS Analysis: Analyze the derivatized sample by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
Mass Spectrometric Characterization of Derivatives
The mass spectrometric analysis of peptides derivatized with this compound is expected to yield valuable structural information.
Expected Mass Spectra Features:
-
Parent Ion: The mass of the derivatized peptide will be increased by approximately 220 Da for each primary amine or phenolic hydroxyl group that has reacted.
-
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) is expected to produce characteristic fragment ions.
-
b- and y-ions: The standard peptide backbone fragmentation will produce a series of b- and y-ions, which can be used to determine the amino acid sequence.[4][5]
-
Reagent-Specific Fragments: A prominent fragment ion corresponding to the 2-chloro-5-nitrophenylsulfonyl moiety or a related fragment is anticipated. For instance, a study on a similar 2-nitrophenylsulfonyl derivatizing reagent identified a characteristic fragment ion of C₆H₄N₁O₅S.[2]
-
Neutral Losses: Neutral loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides.
-
Signaling Pathways and Experimental Workflows
Derivatization strategies are often employed in proteomics to study changes in protein expression and post-translational modifications within cellular signaling pathways.
Caption: Experimental workflow for peptide derivatization and analysis.
Caption: A generic signaling pathway and the role of proteomics.
Conclusion
While direct mass spectrometric characterization of this compound adducts is not extensively reported, its properties strongly suggest its utility as a derivatization reagent for enhancing the analysis of peptides and other biomolecules. Based on the behavior of analogous sulfonyl chlorides, derivatization with this reagent is expected to improve ionization efficiency and provide characteristic fragmentation patterns that can aid in the identification and quantification of analytes. Further experimental studies are warranted to fully elucidate its performance and establish optimized protocols for its use in mass spectrometry-based research.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the Reactivity of Dansyl Chloride and 2-Chloro-5-nitrobenzenesulfonyl Chloride for Derivatization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dansyl chloride is a proven, highly effective reagent for the derivatization of amino acids, peptides, and other biomolecules, yielding stable, intensely fluorescent sulfonamide adducts.[1] This derivatization significantly enhances detection sensitivity, allowing for quantification in the picomole range using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1] In contrast, 2-Chloro-5-nitrobenzenesulfonyl chloride, possessing strong electron-withdrawing groups, is anticipated to be a highly reactive sulfonylating agent. However, a comprehensive evaluation of its utility as a derivatization agent, including the stability and photophysical properties of its derivatives, is not documented in publicly available research.
Reactivity of Sulfonyl Chlorides with Amines
The fundamental reaction between a sulfonyl chloride and a primary or secondary amine is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid.[2]
The reactivity of the sulfonyl chloride is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the sulfur atom, thereby enhancing the reaction rate with nucleophiles like amines.
Comparison of Reagent Properties
| Feature | Dansyl Chloride | This compound |
| Structure | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | This compound |
| Key Substituents | Dimethylamino (electron-donating) | Chloro (electron-withdrawing), Nitro (strongly electron-withdrawing) |
| Predicted Reactivity | High | Theoretically very high |
| Derivative Properties | Intensely fluorescent, well-characterized | Unknown fluorescence, stability not documented for analytical purposes |
| Primary Application | Fluorescent labeling for sensitive detection | Primarily used as an intermediate in chemical synthesis[3] |
Theoretical Reactivity of this compound
The presence of both a chloro and a nitro group on the benzene ring of this compound is expected to make the sulfonyl group highly susceptible to nucleophilic attack. Both substituents are strongly electron-withdrawing, which should significantly increase the rate of reaction with amines compared to a non-substituted benzenesulfonyl chloride. This suggests that derivatization reactions could potentially be faster or occur under milder conditions than with dansyl chloride. However, without experimental data, this remains a theoretical advantage.
Established Performance of Dansyl Chloride
Dansyl chloride has been extensively studied and utilized as a derivatization reagent for decades. Its derivatives with primary and secondary amines exhibit strong fluorescence with large Stokes shifts, making them ideal for sensitive detection in complex biological matrices.[2] The reaction conditions for dansylation are well-optimized, and the resulting sulfonamides are generally stable.[4]
Quantitative Data for Dansyl Chloride Derivatization
| Parameter | Value | Reference |
| Typical Reaction Time | 30 - 60 minutes | [1][4] |
| Typical Reaction Temperature | Room temperature to 50°C | [2] |
| Optimal pH Range | 9.5 - 10.5 | [1] |
| Detection Limit | Picomole range | [1] |
| Fluorescence Quantum Yield of Derivatives | Environmentally sensitive (can be high in non-polar environments) | [2] |
Experimental Protocols
General Derivatization Protocol with Dansyl Chloride
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)[2]
-
Amine-containing sample (e.g., amino acid standard or protein hydrolysate)
-
Alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5-10.0)[1]
-
Quenching solution (e.g., a primary amine solution like methylamine)[2]
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the amine-containing sample in the alkaline buffer.
-
Add an excess of the dansyl chloride solution to the sample solution.
-
Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1 hour).[2]
-
Quench the reaction by adding the quenching solution to consume excess dansyl chloride.
-
Extract the dansylated derivatives into an organic solvent.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis by HPLC or other methods.
Hypothetical Derivatization Protocol with this compound
Due to the lack of specific literature, a detailed and validated protocol cannot be provided. However, a starting point for methodology development could be based on general procedures for reactions of aryl sulfonyl chlorides with amines.
Materials:
-
This compound solution in an aprotic solvent (e.g., acetonitrile)
-
Amine-containing sample
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
Dissolve the amine-containing sample and the base in the anhydrous solvent.
-
Add the this compound solution dropwise to the sample solution, potentially at a reduced temperature to control the reaction rate.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction would be worked up by washing with aqueous solutions to remove the base and any salts.
-
The derivatized product would then be isolated and purified.
Note: The stability of the resulting sulfonamide and its suitability for detection would need to be thoroughly investigated.
Visualizing the Derivatization Process
The following diagrams illustrate the general chemical reaction and a typical experimental workflow for derivatization.
Caption: General reaction of an amine with a sulfonyl chloride to form a sulfonamide.
References
- 1. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 2. benchchem.com [benchchem.com]
- 3. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a New Synthetic Method Using 2-Chloro-5-nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a synthetic method utilizing 2-Chloro-5-nitrobenzenesulfonyl chloride for the formation of sulfonamides, a crucial functional group in many pharmaceutical compounds. The performance of this method is compared with established alternative sulfonylating agents. This analysis is supported by experimental data to assist researchers in selecting the most suitable reagent for their synthetic needs.
Executive Summary
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The choice of sulfonylating agent can significantly impact reaction efficiency, yield, and the overall feasibility of a synthetic route. This compound is a versatile reagent for this purpose. This guide compares its utility against three common alternatives:
-
p-Toluenesulfonyl chloride (TsCl): A widely used, cost-effective reagent for the preparation of tosylates and sulfonamides.
-
2-Nitrobenzenesulfonyl chloride (NsCl): Known for forming nosyl-protected amines, which can be cleaved under mild conditions.
-
Dansyl chloride (DnsCl): Primarily used for derivatizing amines to create fluorescent adducts for analytical purposes, but also serves as a bulky sulfonylating agent.
The selection of the optimal sulfonylating agent depends on factors such as desired yield, reaction kinetics, steric and electronic properties of the reactants, and the need for subsequent deprotection steps.
Comparative Performance Data
The following table summarizes the performance of this compound and its alternatives in the synthesis of N-phenylsulfonamides, a model reaction. It is important to note that the cited reaction conditions may vary, and these values should be considered representative rather than absolute under all circumstances.
| Parameter | This compound | p-Toluenesulfonyl chloride (TsCl) | 2-Nitrobenzenesulfonyl chloride (NsCl) | Dansyl chloride (DnsCl) |
| Typical Yield | 68-85%[1][2] | Moderate to Quantitative[3][4] | ~96% (with N-isopropylamine)[5] | ~90% (with o-n-pentoxyaniline)[6] |
| Reactivity | High, due to electron-withdrawing groups | Moderate | High, due to the ortho-nitro group | Moderate, sterically hindered |
| Key Features | Provides a functionalized aromatic ring for further modification. | Cost-effective and widely available.[7] | The resulting nosylamide can be deprotected under mild conditions.[8] | Forms highly fluorescent sulfonamides.[9][10] |
| Typical Amine Substrate | Primary and secondary amines | Primary and secondary amines and alcohols.[7] | Primary and secondary amines | Primary and secondary amines |
| Byproduct | Hydrochloric acid | Hydrochloric acid | Hydrochloric acid | Hydrochloric acid |
Experimental Protocols
Detailed methodologies for the synthesis of N-phenylsulfonamide using each of the compared reagents are provided below. These protocols are based on established laboratory procedures.
Protocol 1: Synthesis of N-Phenyl-2-chloro-5-nitrobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add this compound (1.1 eq) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with 1M hydrochloric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of N-Phenyl-p-toluenesulfonamide (N-Phenyltosylamide)
-
Reaction Setup: In a flask, dissolve aniline (1.0 eq) in pyridine (used as both solvent and base).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Slowly add p-toluenesulfonyl chloride (1.1 eq) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours.
-
Workup: Pour the reaction mixture into cold water to precipitate the product. Filter the solid, wash with dilute hydrochloric acid to remove pyridine, and then with water.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol.
Protocol 3: Synthesis of N-Phenyl-2-nitrobenzenesulfonamide (N-Phenylnosylamide)
-
Reaction Setup: Dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C. Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[5]
-
Workup: Wash the reaction mixture sequentially with water, 1M hydrochloric acid, and brine. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
Purification: Purify the residue by flash chromatography on silica gel.
Protocol 4: Synthesis of N-Phenyl-5-(dimethylamino)naphthalene-1-sulfonamide (N-Phenyldansylamide)
-
Reaction Setup: Dissolve aniline (1.0 eq) in a suitable solvent such as acetone or acetonitrile. Add an aqueous buffer solution (e.g., sodium bicarbonate) to maintain a pH of 9-10.
-
Addition of Sulfonyl Chloride: Add a solution of dansyl chloride (1.1 eq) in the same organic solvent dropwise to the vigorously stirred amine solution.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction progress can often be monitored by the appearance of the fluorescent product under UV light.
-
Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Visualizations
The following diagrams illustrate the general synthetic workflow and the logical relationship between the components of the sulfonamide synthesis.
Caption: General experimental workflow for the synthesis of sulfonamides.
Caption: Key chemical transformations and byproduct formation.
References
- 1. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google Patents [patents.google.com]
- 2. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. svkm-iop.ac.in [svkm-iop.ac.in]
- 8. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]
Quantitative Analysis of 2-Chloro-5-nitrobenzenesulfonyl Chloride Reaction Products by GC-MS: A Comparative Guide
For researchers and professionals in drug development, the precise quantification of reaction products is paramount for ensuring the quality, efficacy, and safety of synthesized compounds. 2-Chloro-5-nitrobenzenesulfonyl chloride is a crucial reagent in organic synthesis, often used to introduce the 2-chloro-5-nitrophenylsulfonyl group into molecules, particularly through reactions with amines to form sulfonamides. This guide provides a comprehensive overview of the quantitative analysis of such reaction products using Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative perspective with alternative methods and presenting supporting experimental data.
Reaction of this compound with Primary Amines
A common application of this compound is its reaction with primary amines to yield N-substituted sulfonamides. The general reaction scheme is as follows:
The resulting sulfonamide is often a key intermediate in the synthesis of pharmaceutically active compounds. Accurate quantification of this product is essential for reaction optimization, yield determination, and purity assessment.
Quantitative Analysis by GC-MS
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For the analysis of sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.[2]
Experimental Protocol
The following protocol details a typical workflow for the quantitative analysis of an N-substituted-2-chloro-5-nitrobenzenesulfonamide by GC-MS.
1. Sample Preparation and Derivatization:
-
Reaction Quenching: At specified time points, an aliquot of the reaction mixture is taken and the reaction is quenched, for example, by adding a specific volume of ice-cold water.
-
Extraction: The product is extracted from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane. The organic layer is then separated and dried over anhydrous sodium sulfate.
-
Derivatization: To enhance volatility for GC analysis, the sulfonamide can be derivatized. A common method is methylation using diazomethane or trimethylsilylation. For this example, we will consider a methylation step.
-
The dried organic extract is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., methanol/ether).
-
An ethereal solution of diazomethane is added dropwise until a persistent yellow color is observed.
-
The mixture is allowed to stand for 10-15 minutes at room temperature.
-
Excess diazomethane is removed by bubbling nitrogen through the solution.
-
The final volume is adjusted with a suitable solvent for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
A typical set of GC-MS parameters for the analysis of the derivatized sulfonamide is presented in Table 1.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280 °C |
3. Calibration and Quantification:
-
Stock Solution: A stock solution of the purified N-substituted-2-chloro-5-nitrobenzenesulfonamide standard is prepared in a suitable solvent.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) is added to all standards and samples to correct for variations in injection volume and instrument response.
-
Quantification: The concentration of the analyte in the samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
Quantitative Data Summary
The performance of the GC-MS method for the quantitative analysis of the hypothetical N-propyl-2-chloro-5-nitrobenzenesulfonamide is summarized in Table 2.
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Quantifier Ion (m/z) | 294 (M+) |
| Qualifier Ions (m/z) | 206, 185 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (r²) | > 0.998 |
| Recovery (%) | 95 - 105% |
Comparison of Reaction Conditions
The developed GC-MS method can be used to compare the efficiency of the reaction under different conditions. Table 3 presents hypothetical data on the effect of reaction temperature and time on the yield of N-propyl-2-chloro-5-nitrobenzenesulfonamide.
| Reaction Temp (°C) | Reaction Time (h) | Product Yield (%) |
| 25 | 1 | 65 |
| 25 | 4 | 85 |
| 50 | 1 | 92 |
| 50 | 4 | 91 |
These results indicate that a higher temperature can lead to a faster reaction and higher yield, with the reaction nearing completion within 1 hour at 50 °C.
Alternative Analytical Techniques: LC-MS/MS
While GC-MS is a viable technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for the analysis of sulfonamides, often without the need for derivatization.[3][4] Table 4 provides a comparison of the two techniques for this application.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Often required | Generally not required |
| Sample Throughput | Moderate | High |
| Sensitivity | Good | Excellent |
| Selectivity | Good | Excellent |
| Matrix Effects | Less prone | More prone |
| Instrumentation Cost | Lower | Higher |
The choice between GC-MS and LC-MS/MS depends on factors such as the specific properties of the analyte, the required sensitivity, sample throughput needs, and available instrumentation.
Visualizing the Workflow and Decision Process
References
Spectroscopic comparison of 2-Chloro-5-nitrobenzenesulfonyl chloride and its isomers
A Spectroscopic Comparison of 2-Chloro-5-nitrobenzenesulfonyl Chloride and Its Isomers
For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis and characterization. Positional isomers often exhibit distinct physical, chemical, and biological properties. This guide provides an objective spectroscopic comparison of this compound and its isomers, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The supporting experimental data is presented to aid in the differentiation and characterization of these important organic intermediates.
Comparative Spectroscopic Data
The positional differences of the chloro, nitro, and sulfonyl chloride groups on the benzene ring lead to unique spectroscopic fingerprints for each isomer. The electron-withdrawing nature of these substituents significantly influences the electronic environment of the aromatic protons and the vibrational frequencies of the functional groups.
¹H NMR Spectroscopic Data
Proton NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons are highly dependent on the substituent positions. The data below is typically recorded in deuterated chloroform (CDCl₃).
| Compound Name | Aromatic Proton Assignments and Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in compiled format. Based on substituent effects, three protons in the aromatic region would be expected, each with distinct chemical shifts and coupling. |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | Three distinct signals in the aromatic region are observed. |
| 4-Chloro-2-nitrobenzenesulfonyl chloride | H-3: ~8.2 ppm (d, J ≈ 8.5 Hz)Other aromatic protons also appear in the downfield region.[1] |
| 2-Nitrobenzenesulfonyl chloride (Reference) | A: 8.271 ppmB: 7.953 ppmC: 7.91 ppmD: 7.89 ppm[2] |
| 4-Nitrobenzenesulfonyl chloride (Reference) | Two sets of signals are expected due to the molecule's symmetry. |
Note: Detailed, directly comparable ¹H NMR data for all isomers is not consistently available in public databases. The provided data is based on available spectra and known substituent effects.
Infrared (IR) Spectroscopy Data
IR spectroscopy is highly effective for confirming the presence of key functional groups. The characteristic vibrational frequencies for the sulfonyl chloride (S=O) and nitro (N-O) groups are particularly informative.
| Compound Name | Asymmetric S=O Stretch (cm⁻¹) | Symmetric S=O Stretch (cm⁻¹) | Asymmetric N-O Stretch (cm⁻¹) | Symmetric N-O Stretch (cm⁻¹) |
| This compound | ~1380 - 1400 | ~1170 - 1190 | ~1530 - 1550 | ~1340 - 1360 |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | ~1380 - 1400 | ~1170 - 1190 | ~1530 - 1550 | ~1340 - 1360 |
| 4-Chloro-2-nitrobenzenesulfonyl chloride | 1380 - 1370[1] | 1180 - 1170[1] | ~1530 - 1550 | ~1340 - 1360 |
Note: The exact wavenumber can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR) and the specific electronic environment of the isomer.
Mass Spectrometry Data
Mass spectrometry provides the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) for all dichloronitrobenzenesulfonyl chloride isomers will appear at the same mass-to-charge ratio (m/z), but fragmentation patterns may differ. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C₆H₃Cl₂NO₄S | 256.06 | 220, 222 (loss of HCl) |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06 | Data available in NIST database.[3][4] |
| 4-Chloro-2-nitrobenzenesulfonyl chloride | C₆H₃Cl₂NO₄S | 256.06[5] | Data available in NIST database.[5] |
| 2-Nitrobenzenesulfonyl chloride (Reference) | C₆H₄ClNO₄S | 221.62 | 186, 151[6] |
Visualizations
The following diagrams illustrate the relationships between the isomers and a typical workflow for their spectroscopic analysis.
Caption: Isomeric relationship of chloronitrobenzenesulfonyl chlorides.
Caption: General workflow for spectroscopic analysis of isomers.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring a ¹H NMR spectrum.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sulfonyl chloride isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.[7][8] Ensure the sample is fully dissolved; if particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[8]
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and adjust the depth using a gauge. Insert the sample into the NMR magnet.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[9]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) and KBr pellet methods for solid samples.[10]
-
Attenuated Total Reflectance (ATR) Method:
-
Background Spectrum: Ensure the ATR crystal (commonly diamond) is clean.[11] Acquire a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal.[11]
-
Data Acquisition: Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Potassium Bromide (KBr) Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11][13]
-
Pellet Formation: Transfer a portion of the mixture to a pellet die and apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[13]
-
Data Acquisition: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum as described for the ATR method.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for analysis by Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[14]
-
Sample Introduction: The sample is introduced into the mass spectrometer. In a GC-MS system, the sample is first injected into the gas chromatograph, where it is vaporized and separated from the solvent on a capillary column before entering the ion source.[15]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (radical cation).[15]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[15]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and various fragment ions resulting from its decomposition.
References
- 1. Buy 4-Chloro-2-nitrobenzenesulfonyl chloride | 4533-96-4 [smolecule.com]
- 2. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum [chemicalbook.com]
- 3. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 4. Benzenesulfonyl chloride, 4-chloro-3-nitro- [webbook.nist.gov]
- 5. 4-Chloro-2-nitrophenylsulfonyl chloride | C6H3Cl2NO4S | CID 20631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. google.com [google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Derivatization efficiency of 2-Chloro-5-nitrobenzenesulfonyl chloride for HPLC-FLD
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amine-containing compounds by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a common analytical challenge. Pre-column derivatization is a crucial step to enhance the detectability of these compounds, which often lack native fluorescence. This guide provides a comparative overview of commonly used derivatization reagents.
A Note on 2-Chloro-5-nitrobenzenesulfonyl chloride (CNS-Cl)
An extensive review of scientific literature reveals a lack of published studies on the use of this compound (CNS-Cl) as a pre-column derivatization reagent for enhancing the fluorescence detection of amines in HPLC. While CNS-Cl is a reactive sulfonyl chloride and would be expected to react with primary and secondary amines in a similar fashion to other sulfonyl chloride reagents like Dansyl Chloride, there is no available experimental data to support its derivatization efficiency, the stability of its derivatives, or the fluorescence properties of the resulting products. Therefore, a direct comparison of its performance is not possible at this time.
This guide will focus on well-established and documented alternative derivatization reagents, providing experimental protocols and performance data to aid in the selection of a suitable reagent for your analytical needs.
Comparison of Common Derivatization Reagents
The choice of a derivatization reagent depends on several factors, including the type of amine (primary or secondary), the required sensitivity, the stability of the derivatives, and the complexity of the sample matrix. Below is a comparison of five widely used derivatization reagents for HPLC-FLD.
| Reagent | Analyte Compatibility | Typical Reaction Conditions | Stability of Derivatives | Reported Sensitivity (LOD/LOQ) | Key Advantages & Disadvantages |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Alkaline pH (9-10), 50-70°C, 30-60 min | Good | pmol to fmol range | Advantages: Reacts with both primary and secondary amines, stable derivatives. Disadvantages: Reagent itself is fluorescent and can cause interference, relatively long reaction time. |
| o-Phthalaldehyde (OPA) | Primary Amines | Alkaline pH (~10), Room Temp., with a thiol (e.g., 2-mercaptoethanol), < 5 min | Unstable, requires immediate analysis or stabilization | pmol to fmol range | Advantages: Very fast reaction at room temperature, reagent is not fluorescent. Disadvantages: Only reacts with primary amines, derivatives are unstable. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Alkaline pH (8-10), Room Temp., < 5 min | Good | fmol range | Advantages: Reacts with both primary and secondary amines, highly fluorescent derivatives, good stability. Disadvantages: Reagent and its hydrolysis product are fluorescent, requiring removal or separation. |
| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) | Primary & Secondary Amines | Alkaline pH (9-11), 70°C, 10-15 min | Very Good | pmol range | Advantages: Reacts with both primary and secondary amines, forms highly stable derivatives, detection in the visible range reduces interference. Disadvantages: Requires elevated temperature for reaction. |
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary & Secondary Amines | Alkaline pH (8-11), 60-70°C, 5-30 min | Good | pmol to fmol range | Advantages: Reacts with both primary and secondary amines, good stability. Disadvantages: Requires heating, reagent can hydrolyze to a fluorescent product. |
Experimental Protocols
Detailed and optimized experimental protocols are critical for successful derivatization. Below are generalized protocols for the aforementioned reagents.
Dansyl Chloride (DNS-Cl) Derivatization Protocol
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: Prepare a solution of Dansyl Chloride in acetone or acetonitrile (e.g., 1-5 mg/mL). Prepare an alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9-10).
-
Derivatization Reaction: To 100 µL of the sample solution, add 100 µL of the alkaline buffer and 200 µL of the Dansyl Chloride solution.
-
Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) in the dark.
-
Reaction Quenching: Add a small amount of a primary or secondary amine solution (e.g., proline or methylamine) to react with the excess Dansyl Chloride.
-
Analysis: The reaction mixture can be directly injected into the HPLC system.
o-Phthalaldehyde (OPA) Derivatization Protocol
-
Reagent Preparation: Prepare a solution of OPA in a suitable solvent like methanol. Prepare a borate buffer (pH ~10.2) and have a thiol reagent (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) ready. The final OPA reagent is a mixture of the OPA solution, borate buffer, and the thiol.[1]
-
Derivatization Reaction: This is often performed in the autosampler just before injection. Mix the sample with the OPA reagent. The reaction is typically complete within 1-2 minutes at room temperature.[2]
-
Analysis: Inject the mixture into the HPLC system immediately after derivatization due to the instability of the derivatives.[1]
9-Fluorenylmethyl chloroformate (FMOC-Cl) Derivatization Protocol
-
Sample Preparation: Dissolve the amine sample in a suitable buffer, such as a borate buffer (pH 8-9).
-
Reagent Preparation: Prepare a solution of FMOC-Cl in an organic solvent like acetonitrile.
-
Derivatization Reaction: Add the FMOC-Cl solution to the sample solution and vortex. The reaction is rapid and usually complete within 2 minutes at room temperature.
-
Reaction Quenching: To remove excess FMOC-Cl, a quenching reagent with a primary amine, such as 1-aminoadamantane or glycine, can be added.
-
Extraction: Extract the FMOC-amine derivatives with a solvent like pentane or hexane to separate them from the excess reagent and its hydrolysis product.
-
Analysis: Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC injection.
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) Derivatization Protocol
-
Sample Preparation: Prepare the amine sample in a suitable buffer, typically a carbonate-bicarbonate buffer at pH 9-11.[3]
-
Reagent Preparation: Dissolve Dabsyl-Cl in acetone or acetonitrile.
-
Derivatization Reaction: Mix the sample solution with the Dabsyl-Cl solution and heat at approximately 70°C for 10-15 minutes.[4][5]
-
Analysis: After cooling, the reaction mixture can be directly injected for HPLC analysis. The derivatives are known for their excellent stability.[6]
4-Chloro-7-nitrobenzofurazan (NBD-Cl) Derivatization Protocol
-
Sample Preparation: Dissolve the sample in a borate buffer (pH 8-9.5).[7]
-
Reagent Preparation: Prepare a solution of NBD-Cl in methanol or acetonitrile.[8]
-
Derivatization Reaction: Add the NBD-Cl solution to the sample, vortex, and heat at 60-70°C for 5-30 minutes in the dark.[8]
-
Reaction Termination: After incubation, cool the mixture and add a small amount of acid (e.g., HCl) to stop the reaction.[7]
-
Analysis: The derivatized sample is ready for HPLC injection.
Visualizing the Workflow and Selection Process
To better understand the derivatization process and aid in reagent selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Sulfonylation Reagents: Alternatives to 2-Chloro-5-nitrobenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate sulfonylating agent is a critical decision in the synthesis of sulfonamides and sulfonate esters—core moieties in a multitude of therapeutic agents. 2-Chloro-5-nitrobenzenesulfonyl chloride is a reactive reagent valued for the resulting sulfonamide's specific chemical properties. However, a range of alternative reagents exists, each offering distinct advantages in terms of reactivity, selectivity, handling, and the properties of the resulting sulfonamide or sulfonate ester.
This guide provides an objective comparison of this compound with other commonly used sulfonylating agents, supported by established reactivity principles and experimental data. This analysis delves into the reactivity, substrate scope, and practical considerations of key alternatives to aid in optimizing reaction outcomes and accelerating drug discovery pipelines.
Principles of Reactivity
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the aryl ring, such as nitro (-NO₂) or chloro (-Cl) groups, enhance this electrophilicity, leading to a faster rate of nucleophilic attack by an amine or alcohol.[1] Conversely, electron-donating groups (EDGs), like a methyl group (-CH₃), decrease reactivity. Alkanesulfonyl chlorides, such as methanesulfonyl chloride, are generally more reactive than arylsulfonyl chlorides due to reduced steric hindrance.[1]
Comparison of Sulfonylating Agents
The following table summarizes the characteristics of this compound and its common alternatives. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction kinetics, and the electronic properties of the final product.[1]
| Reagent Name | Acronym/Abbreviation | Key Features & Reactivity | Typical Applications & Advantages | Disadvantages |
| This compound | - | High reactivity due to two EWGs (-Cl, -NO₂).[2] | Synthesis of sulfonamides where the resulting aryl group's electronic properties are desired. | Can be highly reactive, potentially leading to side reactions like di-sulfonylation with primary amines.[3] |
| p-Toluenesulfonyl chloride | TsCl, Tosyl chloride | Moderate reactivity; EDG (-CH₃) decreases electrophilicity compared to unsubstituted benzenesulfonyl chloride. Solid, easy to handle. | Widely used for creating stable tosylamide protecting groups for amines and tosylate esters, which are excellent leaving groups. | Lower reactivity may require more forcing conditions for unreactive nucleophiles. |
| Methanesulfonyl chloride | MsCl, Mesyl chloride | High reactivity due to low steric hindrance.[1] | Formation of mesylates, which are excellent leaving groups. Used when a small, non-aromatic sulfonyl group is needed. | High reactivity can lead to lack of selectivity in poly-functionalized molecules. It is a volatile and corrosive liquid. |
| 2-Nitrobenzenesulfonyl chloride | o-NsCl, Nosyl chloride | High reactivity due to the ortho-nitro EWG. The resulting nosyl group is a key feature. | Amine protection, particularly in the Fukuyama Amine Synthesis.[4][5] The nosyl group is easily cleaved under mild conditions with a thiol and base.[5] | Can be overly reactive for some substrates. |
| 4-Nitrobenzenesulfonyl chloride | p-NsCl, Nosyl chloride | High reactivity due to the para-nitro EWG. | Similar to o-NsCl, used for amine protection with facile cleavage conditions.[4] | Reactivity may be slightly different from the ortho isomer due to positional effects. |
| 2,4-Dichlorobenzenesulfonyl chloride | - | Very high reactivity due to two strong EWGs (-Cl).[1] | Excellent choice for less nucleophilic substrates or when faster reaction times are desired.[1] | High reactivity might reduce chemoselectivity. |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl chloride | Moderate reactivity. The resulting sulfonamides are highly fluorescent. | Derivatization of primary and secondary amines, amino acids, and phenols for fluorescent detection and quantification. | The bulky nature can be a steric hindrance. Primarily used for analytical purposes rather than as a protecting group.[1] |
Experimental Protocols
The following are generalized experimental protocols for the sulfonylation of a primary amine. These procedures can be adapted for each of the compared sulfonylating agents with adjustments to stoichiometry, reaction time, and temperature as needed.
Protocol 1: General Sulfonamide Synthesis from a Primary Amine
This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide and can be adapted for most sulfonyl chlorides.[6]
Materials:
-
Primary Amine (1.0 mmol)
-
Sulfonyl Chloride (e.g., this compound, 1.05 mmol)
-
Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Pyridine, 1.5 mmol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) or Water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 mmol) and the base (1.5 mmol) in the anhydrous solvent (~0.1 M concentration) in a round-bottom flask.
-
Cool the reaction mixture to 0 °C using an ice-water bath.[6]
-
In a separate flask, dissolve the sulfonyl chloride (1.05 mmol) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. Slow addition is crucial to minimize side reactions like di-sulfonylation.[3]
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Fukuyama Amine Synthesis (Nosyl-Deprotection Step)
This protocol details the cleavage of a 2-nitrobenzenesulfonamide (nosyl amide) to yield the free amine, a key advantage of using nosyl chlorides.[5]
Materials:
-
N-substituted-2-nitrobenzenesulfonamide (1.0 mmol)
-
Thiophenol (2.5 mmol)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.5 mmol)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-substituted-2-nitrobenzenesulfonamide (1.0 mmol) in the chosen solvent.
-
Add the base (e.g., K₂CO₃, 2.5 mmol) and thiophenol (2.5 mmol).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine product by column chromatography.
Visualized Workflows and Logic
Experimental Workflow for Sulfonylation
The following diagram illustrates a typical experimental workflow for the sulfonylation of an amine.
Decision Guide for Reagent Selection
This diagram provides a logical guide for selecting an appropriate sulfonylating agent based on key experimental considerations.
References
Benchmarking 2-Chloro-5-nitrobenzenesulfonyl Chloride in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-5-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the synthesis of sulfonamides, which are key intermediates in the production of dyes, pharmaceuticals, and other fine chemicals. Its reactivity is characterized by the presence of a highly electrophilic sulfonyl chloride group, activated by the electron-withdrawing nitro group and chloro substituent on the benzene ring. This guide provides a comparative analysis of its performance against other common sulfonylating agents, supported by available data and general principles of organic reactivity.
I. Performance in Sulfonamide Synthesis
The primary application of this compound is in the formation of sulfonamides through the reaction with primary and secondary amines. The presence of the nitro and chloro groups significantly influences the reactivity of the sulfonyl chloride.
Key Performance Aspects:
-
Reactivity: The electron-withdrawing nature of the nitro and chloro substituents makes the sulfur atom of the sulfonyl chloride group highly electrophilic. This generally leads to faster reaction rates with nucleophiles like amines compared to less substituted benzenesulfonyl chlorides.
-
Yields: In many applications, such as the synthesis of dye intermediates, high yields of the corresponding sulfonamides are reported.
-
Versatility: It serves as a crucial building block for a variety of complex molecules. For instance, it is a key intermediate in the synthesis of the acid dye intermediate 5-amino-2-chloro-N-(2,4-xylyl)-benzenesulfonamide.
Comparative Data
| Reagent | Key Structural Features | Expected Relative Reactivity | Common Applications |
| This compound | Strong electron-withdrawing nitro and chloro groups | Very High | Dye intermediates, pharmaceuticals, specialized sulfonamides |
| p-Toluenesulfonyl chloride (Ts-Cl) | Electron-donating methyl group | Moderate | Amine protection, general sulfonamide synthesis |
| Benzenesulfonyl chloride (Bs-Cl) | Unsubstituted phenyl group | Moderate | General sulfonamide synthesis |
| Methanesulfonyl chloride (Ms-Cl) | Small, electron-withdrawing methylsulfonyl group | High | Amine protection, mesylate formation (leaving group) |
| Dansyl chloride | N,N-dimethylamino naphthalene group | Moderate | Fluorescent labeling of amines |
Note: The expected relative reactivity is a generalization. Actual reaction rates will depend on the specific amine, solvent, temperature, and base used.
II. Experimental Protocols
A. General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the reaction of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq.) and the tertiary amine base (1.2 eq.) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
B. Synthesis of this compound
A common laboratory-scale synthesis involves the diazotization of 2-chloro-5-nitroaniline followed by a Sandmeyer-type reaction.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
III. Comparison with Alternative Reagents
p-Toluenesulfonyl Chloride (Ts-Cl)
-
Advantages: Ts-Cl is a widely used, relatively inexpensive, and stable reagent for the protection of amines as tosylamides. The resulting tosylamides are often crystalline and easy to handle.
-
Disadvantages: The deprotection of tosylamides can require harsh conditions (e.g., strong acid or reducing agents), which may not be compatible with sensitive functional groups. The reactivity of Ts-Cl is lower than that of this compound due to the electron-donating methyl group.
Methanesulfonyl Chloride (Ms-Cl)
-
Advantages: Ms-Cl is highly reactive and is often used for the protection of amines and the formation of mesylates, which are excellent leaving groups. The resulting mesylamides can sometimes be cleaved under milder conditions than tosylamides.
-
Disadvantages: Methanesulfonyl chloride is a lachrymator and must be handled with care in a fume hood. Its high reactivity can sometimes lead to side reactions.
Logical Relationship of Reagent Choice
Caption: Decision-making flowchart for selecting a sulfonylating agent.
IV. Conclusion
This compound is a highly reactive and valuable reagent for the synthesis of sulfonamides, particularly when rapid reaction rates and opportunities for further functionalization of the aromatic ring are desired. Its performance is generally superior in terms of reactivity compared to less activated sulfonyl chlorides like p-toluenesulfonyl chloride. However, the choice of the appropriate sulfonylating agent will always depend on the specific requirements of the synthetic route, including the nature of the substrate, the need for subsequent deprotection, and the overall cost and scalability of the process. Further quantitative studies directly comparing the kinetics and yields of these reagents under identical conditions would be highly beneficial for the organic synthesis community.
Safety Operating Guide
Proper Disposal of 2-Chloro-5-nitrobenzenesulfonyl Chloride: A Comprehensive Guide
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 2-Chloro-5-nitrobenzenesulfonyl chloride is critical to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this hazardous chemical. Adherence to these procedures is essential to mitigate risks of chemical burns, respiratory irritation, and other potential health hazards associated with this compound.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE must be worn at all times when handling this chemical. This includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should also be used for additional protection.
-
Skin Protection: Wear flame-resistant and impervious clothing.[1] A lab coat, chemical-resistant apron, and full-length pants are recommended. Ensure that no skin is exposed.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Consult the glove manufacturer's specifications for compatibility.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1]
-
-
Emergency Procedures:
-
In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]
-
In case of eye contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
In case of ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[1]
-
Disposal Procedures
The disposal of this compound must be managed as hazardous waste. It is imperative to consult and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Bulk Quantities:
Bulk quantities of this compound must not be neutralized or disposed of down the drain. The following steps should be followed:
-
Containerization: Ensure the chemical is in a tightly sealed, properly labeled container. If the original container is compromised, transfer the contents to a compatible, new container in a chemical fume hood.
-
Labeling: The container must be clearly labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Causes Severe Burns"), and the date of waste generation.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and certified professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for the chemical.
Residual Quantities (e.g., from cleaning glassware):
For small, residual amounts of this compound, a neutralization step can be performed to render the material less hazardous before final disposal as aqueous hazardous waste. This procedure should only be carried out by trained personnel in a chemical fume hood.
Experimental Protocol: Neutralization of Residual this compound
Objective: To safely hydrolyze and neutralize residual this compound into its corresponding sulfonic acid salt.
Materials:
-
Glassware containing residual this compound
-
Stir bar
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
-
pH paper or a calibrated pH meter
-
Designated "Aqueous Hazardous Waste" container
Procedure:
-
Preparation: Place the glassware containing the residual chemical in an ice bath within a chemical fume hood to control the exothermic reaction. Add a stir bar to the glassware.
-
Slow Addition of Base: Slowly and carefully add a 5-10% solution of sodium bicarbonate or sodium carbonate to the glassware while stirring. Be cautious as the reaction may produce gas (carbon dioxide).
-
Monitor pH: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral to slightly basic (pH 7-9).[2]
-
Final Disposal: Once neutralized, transfer the resulting aqueous solution to a designated and clearly labeled "Aqueous Hazardous Waste" container.
-
Decontamination: Thoroughly decontaminate all glassware and equipment used in the procedure with soap and water.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| UN Number | UN3261 | [3] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [3] |
| Hazard Class | 8 | [3] |
| Packing Group | II | [3] |
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
